molecular formula C25H36ClN3O B15564955 Undecylprodigiosin hydrochloride

Undecylprodigiosin hydrochloride

Número de catálogo: B15564955
Peso molecular: 430.0 g/mol
Clave InChI: ZZRPZWXEPLULCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Undecylprodigiosin hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O and its molecular weight is 430.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H36ClN3O

Peso molecular

430.0 g/mol

Nombre IUPAC

3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride

InChI

InChI=1S/C25H35N3O.ClH/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22;/h12,14-19,26-27H,3-11,13H2,1-2H3;1H

Clave InChI

ZZRPZWXEPLULCE-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Unlocking the Crimson Treasure: A Technical Guide to Undecylprodigiosin Hydrochloride Discovery from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and experimental protocols associated with undecylprodigiosin hydrochloride, a potent bioactive red pigment produced by various species of the genus Streptomyces. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and quantitative data to facilitate further investigation and application of this promising natural product.

Introduction to Undecylprodigiosin

Undecylprodigiosin is a member of the prodiginine family of tripyrrole alkaloids, characterized by a common 4-methoxy-2,2'-bipyrrole-5-carbaldehyde ring structure.[1][2] First isolated from Streptomyces, this vibrant red pigment has garnered significant scientific interest due to its diverse and potent biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[3][4][5] The hydrochloride salt form enhances its solubility and is often the subject of pharmacological studies. This guide will delve into the technical aspects of its discovery and production from Streptomyces, providing a foundation for its potential therapeutic development.

Quantitative Data on Undecylprodigiosin Production

The yield of undecylprodigiosin from Streptomyces is highly dependent on the species, strain, and cultivation conditions. Various strategies, including medium optimization, co-culturing, and genetic engineering, have been employed to enhance its production. The following tables summarize key quantitative data from various studies.

Table 1: Undecylprodigiosin Yields from Various Streptomyces Strains and Cultivation Methods

Streptomyces Species/StrainCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin YieldReference(s)
Streptomyces coelicolor A3(2)Submerged FermentationPure cultureLow concentrations[6]
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flasks), 256% increase (bioreactor)[6]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[6]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[6][7]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[6][8]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationGroundnut oil cake, 80% moisture with wastewaters, pH 7.0, 30°C, 7 days181.78 mg/gds[8]

Table 2: Antimicrobial and Cytotoxic Activity of Undecylprodigiosin

CompoundTarget Organism/Cell LineActivity (MIC, MBC, or IC50)Reference(s)
UndecylprodigiosinBacillus speciesMIC: 50 µg/mL[7]
UndecylprodigiosinMicrococcus speciesMIC: 50 µg/mL[7]
UndecylprodigiosinCandida albicansMIC: 100-200 µg/mL[7]
UndecylprodigiosinMultidrug-resistant bacteriaMIC: 0.5-4.0 µg/mL; MBC: 0.5-4.0 µg/mL[8]
UndecylprodigiosinMultidrug-resistant fungiMIC: 1.0-8.0 µg/mL; MFC: 1.0-8.0 µg/mL[8]
UndecylprodigiosinHCT-116 (Colon Cancer)IC50: 2.0 µM[8]
UndecylprodigiosinHepG-2 (Liver Cancer)IC50: 4.7 µM[8]
UndecylprodigiosinMCF-7 (Breast Cancer)IC50: 1.2 µM[8]
UndecylprodigiosinA-549 (Lung Cancer)IC50: 2.8 µM[8]
UndecylprodigiosinB16 (Melanoma) cellsSlight cytotoxicity at 194 nM[9]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces, extraction and purification of undecylprodigiosin, and assessment of its biological activity.

Cultivation of Streptomyces for Undecylprodigiosin Production

This protocol is a general guideline and can be adapted based on the specific Streptomyces strain and research objectives.[6]

3.1.1. Seed Culture Preparation

  • Inoculate a loopful of Streptomyces spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).[6]

  • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.[6]

3.1.2. Production Culture (Submerged Fermentation)

  • Inoculate a production medium (e.g., R2YE medium) with the seed culture (typically a 5-10% v/v inoculum).[6]

  • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[6] Pigment production is often observed as a reddening of the mycelium and/or broth.

3.1.3. Production Culture (Solid-State Fermentation)

  • Prepare a solid substrate, such as groundnut oil cake.[8]

  • Adjust the initial moisture content to 80% using a suitable liquid, such as a mixture of dairy mill and fruit processing wastewaters (1:1).[8]

  • Adjust the pH of the substrate to 7.0.[8]

  • Inoculate the prepared substrate with a spore suspension of the Streptomyces strain to a final concentration of 3 x 10⁵ spores per gram of dry substrate (gds).[6][8]

  • Incubate at 30°C for 7 days.[6][8]

Extraction and Purification of Undecylprodigiosin

3.2.1. Solvent Extraction from Submerged Culture

  • Cell Harvesting: After the fermentation period, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass from the supernatant.[6]

  • Extraction: The red pigment is typically intracellular. Extract the mycelial pellet with an organic solvent such as methanol or ethyl acetate. This can be done by resuspending the pellet in the solvent and shaking for several hours.[6]

  • Phase Separation: Add a non-polar solvent like chloroform or dichloromethane and water to the extract to perform a liquid-liquid extraction. Separate the organic phase containing the undecylprodigiosin.[6]

3.2.2. Extraction from Solid-State Fermentation

  • After the incubation period, extract the solid substrate containing the microbial biomass with a suitable organic solvent such as methanol or ethyl acetate.[6]

  • Multiple extractions may be necessary to ensure complete recovery of the pigment.[6]

3.2.3. Purification

  • Concentration: Concentrate the organic extract under reduced pressure.[6]

  • Chromatography: The crude extract can be further purified using chromatographic techniques such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).[6]

    • For MPLC, a silica gel column can be used with a solvent system like n-hexane:ethyl acetate.[6]

    • For reversed-phase HPLC, a C18 column is suitable.[9] A gradient elution can be performed using mobile phases consisting of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile/methanol (1:1; solvent B).[9] An example gradient program is: 0-30 min 70-100% solvent B (linear gradient), 30-35 min 100% solvent B, and 35-40 min 70% solvent B for column re-equilibration, with detection at 535 nm.[9]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of undecylprodigiosin against Gram-positive bacteria.[3]

  • Preparation of Undecylprodigiosin Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the undecylprodigiosin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[3]

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Inoculation: Add the standardized bacterial inoculum to each well (except for a sterility control well).[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of undecylprodigiosin that completely inhibits visible growth of the bacterium.

Biosynthesis and Regulatory Pathways

The production of undecylprodigiosin in Streptomyces is a complex process involving a dedicated biosynthetic gene cluster and a hierarchical regulatory network.

Undecylprodigiosin Biosynthetic Pathway

The biosynthesis of undecylprodigiosin in Streptomyces coelicolor is governed by the red gene cluster, which contains 23 genes.[6][10] The pathway is bifurcated, leading to the synthesis of two pyrrole precursors that are ultimately condensed.[6] One precursor is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the other is 2-undecylpyrrole.[2][6]

G cluster_0 Biosynthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) cluster_1 Biosynthesis of 2-undecylpyrrole (2-UP) L-proline L-proline PCP_apoprotein PCP_apoprotein Holoprotein Holoprotein PCP_apoprotein->Holoprotein Acetyl-CoA, PPtase Oxidized_intermediate_1 Oxidized_intermediate_1 Holoprotein->Oxidized_intermediate_1 L-proline, ATP, Adenylation, Dehydrogenase Malonyl_CoA_elongation Malonyl_CoA_elongation Oxidized_intermediate_1->Malonyl_CoA_elongation Malonyl-CoA L-serine_condensation L-serine_condensation Malonyl_CoA_elongation->L-serine_condensation L-serine, OAS domain Cyclized_intermediate Cyclized_intermediate L-serine_condensation->Cyclized_intermediate Cyclization Oxidized_intermediate_2 Oxidized_intermediate_2 Cyclized_intermediate->Oxidized_intermediate_2 Dehydrogenase MBC MBC Oxidized_intermediate_2->MBC SAM, Methylation Undecylprodigiosin Undecylprodigiosin MBC->Undecylprodigiosin Condensation (RedH) Precursor_2 Undecyl Malonyl-ACP 2-UP 2-UP Precursor_2->2-UP red gene products 2-UP->Undecylprodigiosin

Simplified biosynthetic pathway of undecylprodigiosin.
Regulatory Signaling Pathway

The production of undecylprodigiosin in Streptomyces coelicolor A3(2) is tightly controlled by a regulatory cascade involving at least two pathway-specific regulatory genes, redD and redZ.[11] RedZ is a response regulator, and RedD is homologous to other antibiotic production regulators in streptomycetes.[11] The transcription of redD is dependent on RedZ, suggesting that RedZ acts as a transcriptional activator for redD.[11] Furthermore, the expression of redZ itself contains a rare UUA leucine codon, making its translation dependent on the bldA gene product, which encodes the only tRNA in S. coelicolor that can efficiently translate this codon.[11]

G bldA bldA gene tRNA_Leu tRNA_Leu(UUA) bldA->tRNA_Leu transcription RedZ_protein RedZ Protein (Response Regulator) tRNA_Leu->RedZ_protein enables translation of redZ_mRNA redZ mRNA (contains UUA codon) redZ_mRNA->RedZ_protein redD_gene redD gene RedZ_protein->redD_gene activates transcription of RedD_protein RedD Protein (Transcriptional Activator) redD_gene->RedD_protein transcription & translation red_biosynthetic_genes red biosynthetic genes RedD_protein->red_biosynthetic_genes activates transcription of Undecylprodigiosin_production Undecylprodigiosin Production red_biosynthetic_genes->Undecylprodigiosin_production leads to

Regulatory cascade for undecylprodigiosin production.

Experimental Workflow Overview

The overall process from Streptomyces culture to the evaluation of undecylprodigiosin's biological activity follows a logical workflow.

G cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis & Bioassay Seed_Culture Seed_Culture Production_Culture Production_Culture Seed_Culture->Production_Culture Inoculation Harvesting Harvesting Production_Culture->Harvesting Solvent_Extraction Solvent_Extraction Harvesting->Solvent_Extraction Purification Purification Solvent_Extraction->Purification Crude Extract Pure_Compound Pure Undecylprodigiosin HCl Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Bioassays Biological Assays (MIC, Cytotoxicity) Pure_Compound->Bioassays

General experimental workflow for undecylprodigiosin.

Conclusion

This compound from Streptomyces represents a natural product of significant interest for drug discovery and development. This technical guide has provided a consolidated resource covering its production, isolation, and biological evaluation. The detailed protocols and quantitative data presented herein are intended to empower researchers to further explore the therapeutic potential of this remarkable crimson compound. The elucidation of its biosynthetic and regulatory pathways opens avenues for metabolic engineering to enhance yields and produce novel analogs, paving the way for future clinical applications.

References

An In-depth Technical Guide to the Biosynthesis of Undecylprodigiosin in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin, a member of the prodiginine family of natural products, is a red-pigmented alkaloid produced by various actinomycetes, most notably Streptomyces coelicolor. This document provides a comprehensive technical overview of the undecylprodigiosin biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and regulatory networks that govern its production. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development, offering insights into the intricate molecular processes that lead to the synthesis of this potent bioactive compound. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further investigation of this fascinating metabolic pathway.

Introduction

The prodiginines are a family of tripyrrolic red pigments known for their diverse biological activities, including antibacterial, antifungal, antimalarial, and immunosuppressive properties. Undecylprodigiosin, produced by several species of Streptomyces, is a prominent member of this family. Its biosynthesis is a complex process involving a bifurcated pathway that culminates in the condensation of two distinct pyrrole-containing precursors. The genetic blueprint for this intricate synthesis is encoded within a dedicated gene cluster, the red cluster, in Streptomyces coelicolor A3(2), the most well-studied producer of this compound. Understanding the molecular intricacies of the undecylprodigiosin biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

The Undecylprodigiosin Biosynthetic Pathway

The biosynthesis of undecylprodigiosin proceeds through a branched pathway where two key intermediates, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (UP), are synthesized independently and then condensed to form the final tripyrrole structure. The entire process is orchestrated by the products of the red gene cluster, which comprises 23 genes in S. coelicolor.

Biosynthesis of 2-Undecylpyrrole (UP)

The synthesis of the monopyrrole moiety, 2-undecylpyrrole, is initiated from fatty acid metabolism. The redP, redQ, redR, redK, and redL genes within the red cluster are directly involved in this branch of the pathway.

  • RedP , a β-ketoacyl-ACP synthase III, initiates the pathway by condensing an acyl-CoA primer with malonyl-acyl carrier protein (ACP).

  • RedQ functions as the acyl carrier protein (ACP) for this pathway.

  • RedR , a β-ketoacyl-ACP synthase II, is responsible for the subsequent elongation steps.

  • The precise roles of RedK and RedL are still under investigation, but they are proposed to be involved in the generation of UP from dodecanoic acid or a derivative. Mutant studies have shown that redK and redL mutants require the addition of chemically synthesized UP to produce undecylprodigiosin.[1]

Biosynthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

The biosynthesis of the bipyrrolic aldehyde, MBC, is a more complex process involving several enzymes encoded by the red cluster. While the exact functions of all genes in this branch are not fully elucidated, key steps have been identified.

Condensation and Final Modification

The final step in undecylprodigiosin biosynthesis is the condensation of UP and MBC, a reaction catalyzed by the condensing enzyme RedH .[2] Following this condensation, the undecylprodigiosin molecule can undergo further modification. The Rieske oxygenase-like enzyme RedG catalyzes the oxidative carbocyclization of undecylprodigiosin to form streptorubin B, another bioactive prodiginine.[2]

The red Gene Cluster

The red gene cluster in S. coelicolor contains all the necessary genetic information for the biosynthesis and regulation of undecylprodigiosin. While the functions of several genes have been established, the specific roles of many others, including redA, redB, redC, redE, redF, redI, redJ, redM, redN, redO, redS, redT, redU, redV, redW, redX, and redY, are still the subject of ongoing research.[3] Genetic and biochemical studies have mapped the locations of redA, B, E, and F within the cluster, and it is known that redE and redF gene products are necessary for O-methyltransferase activity.[3]

Regulatory Network of Undecylprodigiosin Biosynthesis

The production of undecylprodigiosin is tightly regulated at the transcriptional level, ensuring its synthesis occurs at the appropriate growth phase. This regulation is primarily controlled by a pathway-specific regulatory cascade involving the redZ and redD genes.

  • RedZ : A member of the response regulator family, RedZ acts as a transcriptional activator of redD. The translation of redZ mRNA is dependent on the bldA gene, which encodes a tRNA for the rare UUA leucine codon.[1] This links undecylprodigiosin production to developmental processes in Streptomyces.

  • RedD : This protein is the direct transcriptional activator of the undecylprodigiosin biosynthetic genes. Its expression is dependent on RedZ.[1][4]

This hierarchical regulatory system ensures that the energetically expensive process of antibiotic production is initiated only when the cellular conditions are favorable.

Quantitative Data on Undecylprodigiosin Production

The yield of undecylprodigiosin can vary significantly depending on the producing strain, cultivation conditions, and the presence of elicitors. The following table summarizes some reported production levels.

Producing StrainCultivation ConditionsUndecylprodigiosin YieldReference
Streptomyces coelicolor M145Batch fermentation, phosphate depletionProduction initiated after 41 hours[5]
Engineered S. coelicolor SBJ106Chromosomal integration of three copies of the RED BGC96.8 mg g-1 cell dry weight[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the undecylprodigiosin biosynthetic pathway.

Quantification of Undecylprodigiosin

A common method for quantifying undecylprodigiosin from culture extracts is spectrophotometry.

Protocol:

  • Harvest mycelia from liquid culture by centrifugation.

  • Extract the red pigment from the mycelia using acidified methanol (e.g., methanol containing 0.1 N HCl).

  • Clarify the extract by centrifugation.

  • Measure the absorbance of the supernatant at 530 nm.

  • Calculate the concentration of undecylprodigiosin using the Beer-Lambert law and a known extinction coefficient.

Gene Knockout in Streptomyces coelicolor

Targeted gene disruption is a powerful tool for elucidating the function of individual genes in the red cluster. The REDIRECT protocol, which utilizes λ-Red-mediated recombination, is a widely used method.

General Workflow:

  • Design PCR primers to amplify an antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Transform E. coli carrying a cosmid with the red gene cluster and a plasmid expressing the λ-Red recombinase with the amplified PCR product.

  • Select for recombinant cosmids where the target gene has been replaced by the resistance cassette.

  • Introduce the modified cosmid into S. coelicolor via conjugation.

  • Select for exconjugants that have undergone homologous recombination to replace the native gene with the disrupted version.

In Vitro Enzyme Assays

Characterizing the enzymatic activity of the Red proteins is essential for understanding their specific roles in the biosynthetic pathway.

This assay measures the condensation of an acyl-CoA with malonyl-ACP.

Protocol Outline (based on[2][7]):

  • Express and purify recombinant RedP and RedQ (ACP).

  • Prepare malonyl-RedQ using a malonyl-CoA:ACP transferase.

  • Set up a reaction mixture containing purified RedP, malonyl-RedQ, and a radiolabeled acyl-CoA (e.g., [1-14C]acetyl-CoA).

  • Incubate the reaction at an optimal temperature.

  • Stop the reaction and precipitate the protein-bound product.

  • Quantify the incorporated radioactivity using liquid scintillation counting to determine enzyme activity.

Proposed Protocol Outline:

  • Heterologously express and purify recombinant RedH.

  • Synthesize or obtain 2-undecylpyrrole and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

  • Set up a reaction mixture containing purified RedH, UP, and MBC in a suitable buffer.

  • Incubate the reaction and monitor the formation of undecylprodigiosin over time using HPLC or LC-MS.

  • Kinetic parameters can be determined by varying the concentrations of the substrates.

This assay measures the oxidative carbocyclization of undecylprodigiosin to streptorubin B.

Protocol Outline (based on feeding studies described in[2]):

  • Heterologously express redG in a suitable host strain (e.g., S. albus).

  • Feed chemically synthesized undecylprodigiosin to the culture.

  • After a suitable incubation period, extract the metabolites from the culture.

  • Analyze the extracts by HPLC or LC-MS to detect the formation of streptorubin B.

Visualizations

Undecylprodigiosin Biosynthetic Pathway

Undecylprodigiosin_Biosynthesis cluster_precursors Primary Metabolism cluster_up 2-Undecylpyrrole (UP) Biosynthesis cluster_mbc 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) Biosynthesis cluster_final Final Assembly and Modification Fatty Acid Metabolism Fatty Acid Metabolism Dodecanoic Acid Dodecanoic Acid Fatty Acid Metabolism->Dodecanoic Acid Amino Acids Amino Acids red_mbc RedI, RedJ, RedM, RedN, RedO, RedS, RedT, RedU, RedV, RedW, RedX, RedY, etc. Amino Acids->red_mbc redPQRKL RedP, RedQ, RedR, RedK, RedL Dodecanoic Acid->redPQRKL UP 2-Undecylpyrrole redPQRKL->UP RedH RedH (Condensing Enzyme) UP->RedH MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde red_mbc->MBC MBC->RedH Undecylprodigiosin Undecylprodigiosin RedH->Undecylprodigiosin RedG RedG (Rieske Oxygenase) Undecylprodigiosin->RedG StreptorubinB Streptorubin B RedG->StreptorubinB

Caption: Biosynthetic pathway of undecylprodigiosin in Streptomyces.

Regulatory Cascade of Undecylprodigiosin Biosynthesis

Undecylprodigiosin_Regulation bldA bldA (tRNA for UUA) RedZ_mRNA redZ mRNA (contains UUA codon) bldA->RedZ_mRNA enables translation RedZ RedZ Protein (Response Regulator) RedZ_mRNA->RedZ redD redD gene RedZ->redD activates transcription RedD RedD Protein (Transcriptional Activator) redD->RedD red_biosynthetic_genes red biosynthetic genes RedD->red_biosynthetic_genes activates transcription Undecylprodigiosin Undecylprodigiosin red_biosynthetic_genes->Undecylprodigiosin synthesis Gene_Knockout_Workflow start Start: Identify Target Gene in red Cluster pcr PCR Amplification of Resistance Cassette with Homology Arms start->pcr recombine λ-Red Mediated Recombination in E. coli (Cosmid with red Cluster) pcr->recombine select_recombinant Selection of Recombinant Cosmids recombine->select_recombinant conjugation Conjugation of Recombinant Cosmid into S. coelicolor select_recombinant->conjugation select_exconjugant Selection for Double Crossover Events conjugation->select_exconjugant verify Verification of Gene Knockout (PCR, Southern Blot) select_exconjugant->verify end End: Gene Knockout Mutant Strain verify->end

References

Physical and chemical properties of undecylprodigiosin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodiginine family of natural products, is a tripyrrolic red pigment produced by various microorganisms, most notably Streptomyces species.[1] Its hydrochloride salt is the subject of significant research interest due to its wide range of biological activities, including immunosuppressive, anticancer, antimalarial, and antibacterial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of undecylprodigiosin hydrochloride, detailed experimental protocols, and a description of its known mechanisms of action through various signaling pathways.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₅H₃₆ClN₃O
Molecular Weight 430.03 g/mol [2][3]
Appearance Red solid[1]
Melting Point A melting point of 176-180 °C has been reported for a hydrochloride salt of an undecylprodigiosin analogue isolated from Streptomyces longisporus ruber.[4]
Boiling Point Data not available.
Solubility Soluble in DMSO, methanol, acetone, and chloroform.[1] Quantitative solubility data is not widely reported.
pKa Experimental pKa value is not readily available. The molecule contains basic nitrogen atoms that can be protonated.
Stability Stable for at least one year when stored at -20°C. Solutions should be stored at -20°C in the dark. Protect from light.[1]
Spectral Properties
UV-Vis Spectroscopy Maximum absorbance (λmax) in acidified methanol is around 530-540 nm.[4] A study on undecylprodigiosin from a marine Streptomyces sp. reported a λmax at 539 nm.
¹H NMR Spectroscopy The following ¹H NMR data has been reported for undecylprodigiosin (the free base) in CDCl₃ (500 MHz): δ 7.28 (1H), 7.01 (s, 1H), 6.97 (1H), 6.85 (1H), 6.37 (1H), 6.21 (1H), 6.10 (s, 1H), 4.02 (s, 3H, O-CH₃), 2.79 (s, 2H), 1.21-1.26 (m, 20H), and 0.86 (s, 3H).[1]
¹³C NMR Spectroscopy The following ¹³C NMR data has been reported for undecylprodigiosin (the free base) in CDCl₃ (125 MHz): δ 14.2, 22.8, 28.4, 29.2, 29.4-29.7, 32.0, 58.9, 93.7, 112.3, 112.7, 116.6, 118.8, 128.7, 130.1, and 171.6.[1]
Infrared (IR) Spectroscopy Characteristic peaks are expected for N-H, C-H, C=C, and C-O functional groups present in the molecule.
Mass Spectrometry The parent compound, undecylprodigiosin, has a molecular weight of 393.57 g/mol . Mass spectrometry of the hydrochloride salt would show a corresponding molecular ion peak.

Experimental Protocols

Extraction and Purification of Undecylprodigiosin from Streptomyces

This protocol is a general guideline for the extraction and purification of undecylprodigiosin from a submerged fermentation of a Streptomyces species.

1. Fermentation:

  • Inoculate a suitable production medium with a seed culture of the Streptomyces strain.

  • Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

2. Extraction:

  • Harvest the culture broth by centrifugation to separate the mycelial biomass.

  • Extract the pigment from the mycelial pellet using an organic solvent such as acidified methanol or a mixture of methanol and chloroform.

  • Separate the organic phase containing the undecylprodigiosin.

3. Purification:

  • Concentrate the organic extract under reduced pressure.

  • The crude extract can be further purified using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Further purification can be achieved by high-performance liquid chromatography (HPLC).

Total Synthesis of Undecylprodigiosin

The total synthesis of undecylprodigiosin has been reported and generally involves the condensation of two key pyrrolic precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anticancer Activity: Wnt/β-catenin Signaling Pathway

Prodigiosins have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer. This inhibition can lead to a decrease in the proliferation of cancer cells and the induction of apoptosis.

Wnt_Signaling cluster_receptor Cell Membrane cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation Axin Axin Axin->GSK3b APC APC APC->Axin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Undecylprodigiosin Undecylprodigiosin Hydrochloride Undecylprodigiosin->LRP5_6 Undecylprodigiosin->Dsh

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Anticancer Activity: p53-Independent Apoptosis

Undecylprodigiosin has been shown to induce apoptosis in cancer cells through a mechanism that is independent of the p53 tumor suppressor protein. This is significant as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.

p53_Independent_Apoptosis Undecylprodigiosin Undecylprodigiosin Hydrochloride Mitochondria Mitochondria Undecylprodigiosin->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-independent apoptosis induced by this compound.

Immunosuppressive Activity: Inhibition of T-Cell Activation

Undecylprodigiosin exhibits immunosuppressive effects by inhibiting the activation of T-lymphocytes. It has been shown to block T-cell activation in the G1 phase of the cell cycle, preventing entry into the S phase. This is achieved, in part, by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and the activity of cyclin-dependent kinases (CDK2 and CDK4).

T_Cell_Inhibition TCR_Signal T-Cell Receptor Signaling IL2_Production IL-2 Production TCR_Signal->IL2_Production IL2_Receptor IL-2 Receptor IL2_Production->IL2_Receptor Autocrine/ Paracrine CyclinD_CDK4_6 Cyclin D / CDK4/6 IL2_Receptor->CyclinD_CDK4_6 pRb pRb CyclinD_CDK4_6->pRb Phosphorylation E2F E2F pRb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition CyclinE_CDK2->pRb Phosphorylation Undecylprodigiosin Undecylprodigiosin Hydrochloride Undecylprodigiosin->CyclinD_CDK4_6 Undecylprodigiosin->CyclinE_CDK2

Caption: Inhibition of T-cell activation by this compound.

Experimental Workflows

Biosynthesis of Undecylprodigiosin

The biosynthesis of undecylprodigiosin in Streptomyces is a complex process involving a bifurcated pathway that synthesizes two pyrrole precursors, which are then condensed to form the final tripyrrolic structure.

Biosynthesis_Workflow Proline L-Proline Pathway_A Pathway A Proline->Pathway_A Pathway_B Pathway B Proline->Pathway_B Serine L-Serine Serine->Pathway_A Glycine Glycine Glycine->Pathway_A Fatty_Acid_Synth Fatty Acid Biosynthesis Undecyl_Malonyl_ACP Undecyl-malonyl-ACP Fatty_Acid_Synth->Undecyl_Malonyl_ACP Undecyl_Malonyl_ACP->Pathway_B MBC 4-methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) Pathway_A->MBC Undecylpyrrole 2-undecylpyrrole Pathway_B->Undecylpyrrole Condensation Condensation MBC->Condensation Undecylpyrrole->Condensation Undecylprodigiosin Undecylprodigiosin Condensation->Undecylprodigiosin

Caption: Simplified biosynthetic workflow of undecylprodigiosin.

Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of undecylprodigiosin from a bacterial culture.

Extraction_Purification_Workflow Start Streptomyces Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant (discard) Centrifugation->Supernatant Mycelial_Pellet Mycelial Pellet Centrifugation->Mycelial_Pellet Solvent_Extraction Solvent Extraction (e.g., acidified methanol) Mycelial_Pellet->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Cell_Debris Cell Debris (discard) Filtration->Cell_Debris Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Concentration (Rotary Evaporation) Crude_Extract->Concentration Concentrated_Extract Concentrated Crude Extract Concentration->Concentrated_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Concentrated_Extract->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC_Analysis TLC/HPLC Analysis Fractions->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Final_Concentration Final Concentration Pure_Fractions->Final_Concentration Final_Product This compound Final_Concentration->Final_Product

Caption: General workflow for the extraction and purification of undecylprodigiosin.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its potent anticancer and immunosuppressive properties, coupled with its unique mechanisms of action, make it a compelling candidate for further drug development. This technical guide provides a foundational understanding of its physical and chemical properties, methodologies for its isolation and synthesis, and insights into its molecular targets. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.

References

Unlocking the Crimson Tide: A Technical Guide to Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Undecylprodigiosin, a member of the prodiginine family of natural pigments, has garnered significant scientific interest due to its potent biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of undecylprodigiosin hydrochloride, the microbial strains responsible for its production, detailed experimental protocols for its isolation and purification, and an exploration of the biosynthetic and regulatory pathways governing its synthesis.

Natural Sources and Producing Strains

Undecylprodigiosin is a secondary metabolite primarily produced by a variety of soil and marine bacteria, particularly within the phylum Actinomycetota.[4][5] The most prolific producers belong to the genus Streptomyces, with Streptomyces coelicolor being a model organism for studying its biosynthesis.[4][6] However, other bacterial genera have also been identified as producers.

Key Microbial Producers of Undecylprodigiosin:

  • Actinomycetes:

    • Streptomyces coelicolor[4][6]

    • Streptomyces longisporus[4]

    • Streptomyces griseoviridis[2]

    • Streptomyces violaceoruber[5]

    • Streptomyces sp. JS520[6]

    • Streptomyces sp. UKMCC_PT15 (marine isolate)[7]

    • Streptomyces sp. ALAA-R20 (recombinant marine endophytic strain)[8]

    • Streptomyces sp. MBK6[9]

    • Actinomadura madurae[4]

  • Other Bacteria:

    • Serratia marcescens[10][11]

    • Hahella chejuensis (marine bacterium)[12]

    • Vibrio gazogenes[13]

Quantitative Production of Undecylprodigiosin

The yield of undecylprodigiosin can vary significantly depending on the producing strain, culture conditions, and extraction methods. Researchers have explored various strategies to enhance production, including medium optimization, co-culturing, and genetic engineering. The following table summarizes reported production yields from various studies.

Producing StrainCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin YieldReference(s)
Streptomyces coelicolor A3(2)Submerged FermentationPure cultureLow concentrations[1]
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flasks), 256% increase (bioreactor)[1]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[6]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[6]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[8]
Recombinant Streptomyces sp. ALAA-R20Solid-State Fermentation (SSF)Groundnut oil cake, wastewater mixture, optimized parameters181.78 mg/g dry substrate[8]
Serratia marcescens SS-1Submerged FermentationLuria-Bertani (LB) medium~30 mg/L[10]
Serratia marcescens SS-1Submerged FermentationYeast extract (YE) medium (5 g/L)690 mg/L[10][11]
Serratia marcescens SS-1Submerged FermentationYE medium + Proline (10 g/L)2.5 g/L[10][11]
Serratia marcescens SS-1Submerged FermentationYE medium + Histidine (5 g/L)1.4 g/L[10]
Serratia marcescens SS-1Submerged FermentationYE medium + Aspartic acid (5 g/L)1.4 g/L[10]
Streptomyces coelicolorContinuous CultureGlucose, ammonium, or phosphate limitationProduction inversely related to growth rate[14]
Streptomyces coelicolorFermenter CultureEFBH as carbon source with glucose, furfural, ACN, and DMSO4.2 µ g/mgdcw (3.2-fold increase)[15]

Experimental Protocols

This section outlines generalized methodologies for the cultivation of producing strains and the subsequent extraction and purification of undecylprodigiosin. These protocols are intended as a guide and may require optimization based on the specific microbial strain and research objectives.

Cultivation of Producing Strains

3.1.1. Seed Culture Preparation (Example for Streptomyces)

  • Inoculate a loopful of spores or mycelial fragments from a mature culture into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).[6]

  • Incubate the flask at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until sufficient biomass is achieved.[6]

3.1.2. Production Culture

  • Inoculate a production medium with the seed culture (typically 5-10% v/v). The composition of the production medium is critical for high yields and can vary significantly. Examples include:

    • For Streptomyces: Modified R2YE medium or optimized solid-state fermentation substrates like groundnut oil cake.[8]

    • For Serratia marcescens: Yeast extract medium, optionally supplemented with amino acids like proline.[10]

  • Incubate the production culture under optimized conditions. For S. marcescens SS-1, optimal conditions were found to be 30°C, 200 rpm, and a pH of 8.[10][11] For Streptomyces, incubation is typically at 28-30°C with shaking at 200-250 rpm for 5-7 days.[6]

Extraction and Purification

Undecylprodigiosin is a lipophilic pigment and is typically extracted from the microbial biomass.

3.2.1. Solvent Extraction from Submerged Culture

  • Cell Harvesting: Following the fermentation period, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass (for Streptomyces) or bacterial cells from the supernatant.[6][9]

  • Extraction: The cell pellet is then subjected to solvent extraction. Common solvents include:

    • Acidified ethanol (4% of 1 M HCl in ethanol).[16]

    • A mixture of methanol, toluene, and phosphate buffer (1:1:1).[9]

    • Acetone.[17]

  • Phase Separation: If a biphasic system is used (e.g., with toluene), the organic phase containing the undecylprodigiosin is separated.[9]

  • Concentration: The organic extract is concentrated under reduced pressure to yield the crude extract.[6]

3.2.2. Purification

  • Chromatography: The crude extract is purified using chromatographic techniques.

    • Column Chromatography: A common first step is column chromatography using silica gel or other suitable resins.[7]

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC.[2][7] A C18 column is frequently used with a mobile phase gradient of water and acetonitrile/methanol, often with a small percentage of trifluoroacetic acid (TFA).[2]

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Biosynthesis and Regulatory Pathways

The biosynthesis of undecylprodigiosin in Streptomyces coelicolor is a well-studied process involving a bifurcated pathway that culminates in the condensation of two precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (2-UP).[4][6] This intricate process is encoded by the red gene cluster, which contains 23 genes.[6][18]

Simplified Biosynthetic Pathway of Undecylprodigiosin

The biosynthesis starts with the formation of the two precursor molecules, which are then condensed to form the final tripyrrole structure of undecylprodigiosin.[4]

G cluster_0 Precursor Synthesis cluster_1 Final Condensation L-proline L-proline MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) L-proline->MBC L-serine L-serine L-serine->MBC Malonyl-CoA Malonyl-CoA UP 2-undecylpyrrole (2-UP) Malonyl-CoA->UP Acetyl-CoA Acetyl-CoA Acetyl-CoA->UP Undecylprodigiosin Undecylprodigiosin MBC->Undecylprodigiosin UP->Undecylprodigiosin

Caption: Simplified biosynthetic pathway of undecylprodigiosin.

Regulatory Cascade for Undecylprodigiosin Biosynthesis in S. coelicolor

The production of undecylprodigiosin is tightly regulated by a complex genetic network. In S. coelicolor, the expression of the red biosynthetic genes is controlled by a hierarchical regulatory cascade.[6] This cascade involves at least two key pathway-specific regulatory genes, redZ and redD.[19][20] The bldA gene, which encodes a tRNA for the rare UUA codon, also plays a crucial role in this regulation.[19]

G bldA bldA (tRNA for UUA) redZ redZ (Response Regulator) bldA->redZ Translational control (UUA codon) redD redD (Activator Protein) redZ->redD Transcriptional activation red_genes red biosynthetic genes redD->red_genes Transcriptional activation Undecylprodigiosin Undecylprodigiosin red_genes->Undecylprodigiosin Biosynthesis

Caption: Regulatory cascade for undecylprodigiosin biosynthesis in S. coelicolor.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the production and isolation of undecylprodigiosin from a microbial source.

G start Strain Selection & Inoculum Preparation fermentation Fermentation / Cultivation (Submerged or Solid-State) start->fermentation harvesting Biomass Harvesting (Centrifugation) fermentation->harvesting extraction Solvent Extraction of Biomass harvesting->extraction concentration Concentration of Crude Extract (e.g., Rotary Evaporation) extraction->concentration purification Chromatographic Purification (Column Chromatography, HPLC) concentration->purification analysis Structural Analysis & Quantification (NMR, MS, HPLC) purification->analysis

References

An In-Depth Technical Guide on the Anticancer Mechanism of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin hydrochloride, a member of the prodigiosin family of natural red pigments, has emerged as a promising anticancer agent. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of cell migration, distinguishes it from many conventional chemotherapeutics. A notable and unique aspect of its anticancer activity is its ability to bind to ribosomes, suggesting a distinct mode of cytotoxicity. Furthermore, undecylprodigiosin has demonstrated efficacy in a p53-independent manner, making it a potential therapeutic for cancers with mutated or deficient p53. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

The prodigiosins are a family of tripyrrole red pigments produced by various bacteria, including Serratia marcescens and Streptomyces species.[1] These compounds have garnered significant interest for their broad range of biological activities, including antibacterial, immunosuppressive, and anticancer properties. Undecylprodigiosin, an analogue of prodigiosin, has shown potent cytotoxic effects against a variety of cancer cell lines.[2][3] This guide will delve into the molecular mechanisms that underpin the anticancer efficacy of this compound, providing a technical resource for researchers in oncology and drug development.

Cytotoxicity and Antiproliferative Activity

This compound exhibits potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Data Presentation: IC50 Values

The following table summarizes the reported IC50 values for undecylprodigiosin and the related compound prodigiosin against various cancer cell lines. It is important to note that variations in experimental conditions such as exposure time and assay methodology can influence the observed IC50 values.

CompoundCancer Cell LineCell TypeIC50 ValueExposure TimeReference
Undecylprodigiosin P388Murine Leukemia0.042 µM72 h[4]
BT-20Breast CarcinomaNot explicitly quantified-[5]
MCF-7Breast CarcinomaNot explicitly quantified-[5]
MDA-MB-231Breast CarcinomaNot explicitly quantified-[5]
T47DBreast CarcinomaNot explicitly quantified-[5]
Prodigiosin A549Human Lung Carcinoma0.39 µg/mL-[6][7]
HT-29Human Colon Adenocarcinoma0.45 µg/mL-[6]
SGC7901Human Gastric Adenocarcinoma1.30 µg/mL-[6]
HL-60Human Promyelocytic Leukemia1.7 µg/mL-[8]
Hep-2Human Laryngeal Carcinoma3.4 µg/mL-[8]
NCI-H292Human Lung Mucoepidermoid Carcinoma3.6 µg/mL-[8]
MCF-7Human Breast Adenocarcinoma5.1 µg/mL-[8]
HCT-116Human Colon Carcinoma> 60 µM48 h[9]
LoVoHuman Colon Adenocarcinoma> 60 µM48 h[9]
A549Human Lung Carcinoma> 60 µM48 h[9]
A54942.2 µM-[10]
HeLaHuman Cervical Adenocarcinoma36.11 µM-[10]
HepG2Human Hepatocellular Carcinoma8.75 µg/mL-[11]
H460Human Large Cell Lung Carcinoma7.7 µg/mL-[11]
MCF-7Human Breast Adenocarcinoma< 2 µg/mL-[11]

Core Mechanisms of Anticancer Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily leading to programmed cell death (apoptosis) and the cessation of cell proliferation.

Induction of Apoptosis

A primary mechanism of undecylprodigiosin's anticancer activity is the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Undecylprodigiosin-induced apoptosis is mediated through the activation of specific stress-activated protein kinase (SAPK) pathways.[2]

  • p38 and JNK Activation: Studies have shown that undecylprodigiosin treatment leads to the phosphorylation and activation of p38 and c-Jun N-terminal kinase (JNK).[1] These kinases are key components of cellular stress response pathways and their activation can trigger the apoptotic cascade.

  • ERK1/2 Independence: Notably, the extracellular signal-regulated kinase (ERK1/2) pathway, which is often associated with cell survival and proliferation, does not appear to be involved in undecylprodigiosin-induced apoptosis.[1]

The following diagram illustrates the proposed signaling pathway for undecylprodigiosin-induced apoptosis.

undecylprodigiosin_apoptosis_pathway Undecylprodigiosin This compound Stress Cellular Stress Undecylprodigiosin->Stress p38 p38 MAPK Stress->p38 JNK JNK Stress->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: Undecylprodigiosin-induced apoptosis signaling pathway.

A significant advantage of undecylprodigiosin is its ability to induce apoptosis independently of the tumor suppressor protein p53.[3][5] Many human cancers harbor mutations in the p53 gene, rendering them resistant to conventional chemotherapeutic agents that rely on a functional p53 pathway to trigger apoptosis. Undecylprodigiosin's p53-independent mechanism suggests its potential efficacy in treating such resistant cancers.

Cell Cycle Arrest

In addition to inducing apoptosis, undecylprodigiosin can halt the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analysis has revealed that treatment with undecylprodigiosin leads to an accumulation of cells in the G2/M phase of the cell cycle.[4][12] This arrest prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth. In some cancer cell lines, prodigiosin has been shown to cause G0/G1 arrest.[13]

The diagram below illustrates the effect of undecylprodigiosin on the cell cycle.

cell_cycle_arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Arrest Arrest G2->Arrest Undecylprodigiosin M->G1

Caption: Undecylprodigiosin induces G2/M cell cycle arrest.

Ribosome Binding

A unique and critical aspect of undecylprodigiosin's mechanism of action is its interaction with ribosomes.[1] Studies utilizing mass spectrometry, sucrose density gradient fractionation, and immunofluorescence staining have demonstrated that undecylprodigiosin localizes to the ribosome in cancer cells.[1] This binding is thought to disrupt protein synthesis, a fundamental process for cell survival and proliferation, thereby contributing to the compound's potent cytotoxic effects. This direct targeting of the ribosome represents a novel anticancer strategy and a key area for further investigation.

The logical relationship is depicted in the following diagram.

ribosome_binding Undecylprodigiosin This compound Ribosome Ribosome Undecylprodigiosin->Ribosome Binds to Protein_Synthesis Protein Synthesis Undecylprodigiosin->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Ribosome binding and inhibition of protein synthesis.

Inhibition of Cell Migration and Invasion

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. Undecylprodigiosin and other prodigiosins have been shown to inhibit the migration and invasion of cancer cells, suggesting their potential to suppress metastasis. The precise molecular mechanisms underlying this inhibition are still under investigation but may involve the modulation of signaling pathways that regulate the cellular machinery responsible for cell movement.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anticancer mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of undecylprodigiosin on cancer cells and to determine its IC50 value.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include control wells with vehicle (e.g., DMSO) only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with undecylprodigiosin.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using flow cytometry software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of undecylprodigiosin on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with undecylprodigiosin as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p38 and JNK Activation

This technique is used to detect the phosphorylation and activation of p38 and JNK in response to undecylprodigiosin treatment.

  • Protein Extraction: Treat cells with undecylprodigiosin and then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Ribosome Binding Assay (Toeprinting Assay)

The toeprinting assay, a primer extension inhibition method, can be used to map the binding site of small molecules like undecylprodigiosin on the ribosome. This technique identifies the precise location where the reverse transcriptase is blocked by the ribosome-drug complex.[14][15]

  • Preparation of Components: Prepare the mRNA of interest, purified ribosomes, a DNA primer complementary to a region downstream of the expected binding site, deoxynucleotides (dNTPs), and a reverse transcriptase enzyme.

  • Complex Formation: Incubate the mRNA and ribosomes with or without this compound to allow for complex formation.

  • Primer Extension: Initiate the reverse transcription reaction by adding the primer, dNTPs, and reverse transcriptase. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand until it is stalled by the ribosome.

  • Analysis of cDNA Products: Analyze the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder of the same mRNA. The "toeprint" appears as a band corresponding to the position where the reverse transcriptase was halted, indicating the 3' boundary of the ribosome on the mRNA. A shift in the toeprint in the presence of undecylprodigiosin would suggest its binding to the ribosome and interference with its positioning.

The following diagram provides a workflow for the toeprinting assay.

toeprinting_workflow Start Start Components Prepare mRNA, Ribosomes, Primer, dNTPs, RT Start->Components Complex_Formation Incubate mRNA, Ribosomes (± Undecylprodigiosin) Components->Complex_Formation Primer_Extension Initiate Reverse Transcription Complex_Formation->Primer_Extension Analysis Analyze cDNA on Sequencing Gel Primer_Extension->Analysis End End Analysis->End

Caption: Workflow for the ribosome toeprinting assay.

Filter-Binding Assay

A filter-binding assay can provide quantitative data on the binding affinity of undecylprodigiosin to the ribosome.[16][17]

  • Labeling: Radioactively or fluorescently label the undecylprodigiosin.

  • Binding Reaction: Incubate a constant amount of purified ribosomes with increasing concentrations of the labeled undecylprodigiosin in a suitable binding buffer.

  • Filtration: Pass the binding reactions through a nitrocellulose filter. Ribosomes and any bound undecylprodigiosin will be retained on the filter, while unbound undecylprodigiosin will pass through.

  • Quantification: Quantify the amount of labeled undecylprodigiosin retained on the filter using a scintillation counter or a fluorescence reader.

  • Data Analysis: Plot the amount of bound undecylprodigiosin as a function of its concentration to determine the binding affinity (e.g., the dissociation constant, Kd).

Conclusion

This compound is a promising anticancer agent with a complex and potent mechanism of action. Its ability to induce p53-independent apoptosis through the activation of the p38 and JNK signaling pathways, coupled with its unique ribosome-binding activity and its capacity to induce cell cycle arrest, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and other related compounds. Future research should focus on elucidating the precise molecular interactions between undecylprodigiosin and the ribosome, as well as exploring its efficacy in in vivo models and in combination with other anticancer therapies.

References

Unveiling the Immunomodulatory Potential: A Technical Guide to Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, and its hydrochloride salt have demonstrated significant immunosuppressive properties, positioning them as promising candidates for novel immunomodulatory therapies.[1][2][3][4] This technical guide provides an in-depth analysis of the core immunosuppressive activities of undecylprodigiosin hydrochloride, detailing its molecular mechanisms of action, effects on key immune cell populations, and relevant signaling pathways. The information is compiled from a comprehensive review of preclinical studies to support further research and drug development endeavors in immunology and oncology.

Core Immunosuppressive Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-faceted mechanism that primarily targets T-lymphocyte activation and proliferation. Unlike conventional immunosuppressants such as cyclosporin A and rapamycin, undecylprodigiosin presents a distinct mode of action.[5] The core mechanisms include:

  • Inhibition of T- and B-Cell Proliferation: Undecylprodigiosin potently blocks the proliferation of purified peripheral human T and B lymphocytes stimulated by various mitogens.[5] This inhibition occurs at nanomolar concentrations and is not associated with immediate cell death.[5]

  • Cell Cycle Arrest: The compound effectively halts T-cell activation in the mid to late G1 phase of the cell cycle, preventing entry into the S phase.[5] This is evidenced by the inhibition of key cell cycle progression markers.[5]

  • Targeting the JAK/STAT Signaling Pathway: A primary molecular target for prodigiosins, including undecylprodigiosin, is the Janus kinase 3 (JAK3).[6][7] JAK3 is a critical enzyme in the signaling pathways of several interleukins essential for T-cell activation and proliferation.[6] By inhibiting the phosphorylation and activation of JAK3, undecylprodigiosin effectively blocks the downstream signaling cascade involving Signal Transducers and Activators of Transcription (STATs).[6][7][8]

  • Inhibition of Retinoblastoma Protein (Rb) Phosphorylation: Undecylprodigiosin completely blocks the phosphorylation of the retinoblastoma protein, a crucial event for S phase entry and cell proliferation.[5] This is achieved through the strong inhibition of cyclin E, cyclin A, cyclin-dependent kinase-2 (CDK2), and cyclin-dependent kinase-4 (CDK4) induction.[5]

  • Modulation of Apoptosis: While initial studies on lymphocytes suggested no effect on cell death, other research indicates that prodigiosins can induce apoptosis in various cell types, including certain cancer cells and potentially chronically activated immune cells.[9][10][11][12][13] This pro-apoptotic effect appears to be selective for malignant or activated cells.[12]

Quantitative Data on Immunosuppressive Activity

The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of the potency of undecylprodigiosin.

Table 1: Inhibition of Lymphocyte Proliferation

Cell TypeMitogen/StimulusIC50 ValueSpeciesReference
Purified peripheral human T lymphocytesVarious mitogens3 - 8 ng/mLHuman[5]
Purified peripheral human B lymphocytesVarious mitogens3 - 8 ng/mLHuman[5]
Murine SplenocytesConcanavalin ANot specified, but marked suppressionMurine[14]

Table 2: Effects on Cell Cycle and Apoptosis

Cell TypeEffectKey FindingsReference
Human T lymphocytesCell Cycle ArrestBlocks T-cell activation in mid to late G1 phase.[5][5]
Human Breast Carcinoma CellsApoptosis InductionInduces p53-independent apoptosis.[12][12]
P388 Cancer CellsApoptosis InductionInduces apoptosis via activation of P38 and JNK signaling.[11][13][11][13]

Key Signaling Pathways Modulated by Undecylprodigiosin

The immunosuppressive activity of undecylprodigiosin is intrinsically linked to its ability to interfere with critical intracellular signaling pathways.

The JAK3/STAT3 Signaling Pathway

Prodigiosins inhibit the phosphorylation and activation of JAK3, a tyrosine kinase crucial for signaling from cytokine receptors that share the common gamma-chain (γc).[7] This inhibition disrupts the downstream activation of STAT proteins, which are essential for the transcription of genes involved in T-cell proliferation and differentiation.[6][8][15][16][17]

JAK3_STAT3_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc) Cytokine->Receptor JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive recruits JAK3_active JAK3-P (active) JAK3_inactive->JAK3_active autophosphorylation STAT_inactive STAT (inactive) JAK3_active->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes & phosphorylates Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression activates UP Undecylprodigiosin UP->JAK3_active inhibits

Caption: Inhibition of the JAK3/STAT3 signaling pathway by undecylprodigiosin.

The Cell Cycle G1/S Transition Pathway

Undecylprodigiosin blocks T-cell proliferation by arresting the cell cycle in the G1 phase.[5] This is achieved by inhibiting the phosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition. The inhibition of pRb phosphorylation is a direct consequence of the reduced expression of critical cell cycle proteins.[5]

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signal Mitogenic Signal CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signal->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_P pRb-P E2F E2F pRb_E2F->E2F releases S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Genes->CyclinA_CDK2 UP Undecylprodigiosin UP->CyclinD_CDK46 no effect UP->CyclinE_CDK2 inhibits UP->CyclinA_CDK2 inhibits

Caption: Undecylprodigiosin-mediated G1 cell cycle arrest in T-lymphocytes.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the immunosuppressive properties of undecylprodigiosin.

T-Cell Proliferation Assay

This assay is fundamental to determining the inhibitory effect of a compound on T-lymphocyte proliferation.

Objective: To quantify the dose-dependent inhibition of mitogen-stimulated T-cell proliferation by this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)).

  • This compound stock solution (dissolved in DMSO).

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well flat-bottom microtiter plates.

  • Liquid scintillation counter or microplate reader.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Add 50 µL of the mitogen (e.g., PHA at 1 µg/mL) to stimulate the cells. Include an unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • For non-radioactive methods, follow the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value.

T_Cell_Proliferation_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Isolate_PBMCs Isolate PBMCs Prepare_Cells Prepare Cell Suspension Isolate_PBMCs->Prepare_Cells Plate_Cells Plate Cells Prepare_Cells->Plate_Cells Prepare_Compound Prepare Undecylprodigiosin Serial Dilutions Add_Compound Add Compound Prepare_Compound->Add_Compound Plate_Cells->Add_Compound Add_Mitogen Add Mitogen (PHA/ConA) Add_Compound->Add_Mitogen Incubate Incubate (72h) Add_Mitogen->Incubate Add_Tracer Add [3H]-Thymidine (18h before harvest) Incubate->Add_Tracer Harvest Harvest Cells Add_Tracer->Harvest Measure Measure Proliferation Harvest->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the T-cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of undecylprodigiosin on the cell cycle distribution of activated T-cells.

Materials:

  • Activated T-cells (as prepared in the proliferation assay).

  • Propidium iodide (PI) staining solution.

  • RNase A.

  • Flow cytometer.

Procedure:

  • Culture T-cells with or without undecylprodigiosin and a mitogen for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Wash the cells to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a potent immunosuppressive agent with a unique mechanism of action that distinguishes it from currently available therapies.[5] Its ability to inhibit T- and B-cell proliferation by targeting the JAK3/STAT3 pathway and inducing G1 cell cycle arrest makes it an attractive candidate for the treatment of autoimmune diseases and the prevention of organ transplant rejection.[5][6][7] Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies. The selective pro-apoptotic effects on malignant cells also suggest a potential application in immuno-oncology.[12] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of this promising immunomodulatory compound.

References

Undecylprodigiosin hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Undecylprodigiosin Hydrochloride

Introduction

Undecylprodigiosin, a member of the prodiginine family of natural products, is a red pigment produced by various bacteria, most notably certain strains of Streptomyces.[1] As a secondary metabolite, it has garnered significant interest within the scientific community for its wide range of biological activities, including anticancer, immunosuppressive, antimicrobial, and antimalarial properties.[2][3] this compound is the salt form, often used in research settings.

A critical challenge in the preclinical and in vitro study of undecylprodigiosin is its hydrophobic nature, which results in poor solubility in aqueous solutions.[1][4] This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, details experimental protocols for its handling and use, and illustrates key signaling pathways it modulates.

Solubility Profile

This compound's hydrophobicity dictates its solubility characteristics. It is practically insoluble in water and aqueous buffers but shows good solubility in various organic solvents.[1][4] DMSO is the most commonly recommended solvent for preparing stock solutions for in vitro bioassays due to its high solubilizing power and compatibility with cell culture at low final concentrations.[4]

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL or mM) can vary based on experimental conditions such as temperature and purity, the following table summarizes the qualitative solubility of undecylprodigiosin in common laboratory solvents.

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) Readily Soluble The most common and recommended solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[1][4]
Ethanol SolubleAn alternative to DMSO, though it may exhibit higher cytotoxicity in cell-based assays.[1][4]
Methanol SolubleAnother alcohol solvent in which undecylprodigiosin is soluble. A mixture of DMSO and methanol has been used for analysis.[4][5]
Acetone SolubleEffective for extraction and can readily dissolve the compound.[1][6]
Chloroform SolubleA chlorinated solvent capable of dissolving undecylprodigiosin.[1]
Ethyl Acetate SolubleAnother organic solvent suitable for dissolving the compound.[1]
Water / Aqueous Buffers Insoluble The hydrophobic nature of the molecule leads to precipitation in aqueous environments like cell culture media.[1][4]

Experimental Protocols

Proper handling and preparation of undecylprodigiosin solutions are critical for obtaining accurate and reproducible experimental results. The primary challenge is preventing precipitation when diluting a concentrated organic stock solution into an aqueous medium.[7]

Protocol for Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% sterile DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).[4][7] For example, to prepare a 10 mM stock solution of undecylprodigiosin (MW ~393.58 g/mol for the free base), dissolve 3.94 mg in 1 mL of DMSO.[4]

  • Ensure the powder is completely dissolved by gently vortexing or pipetting the solution up and down. The resulting solution should be a clear, deep red.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4]

  • Store the aliquots at -20°C or -80°C, protected from light, as prodigiosins can be light-sensitive.[4]

Protocol for Preparing Working Solutions in Aqueous Media

This protocol outlines the steps to prevent precipitation when diluting the DMSO stock for use in cell culture or other aqueous systems.

Materials:

  • Concentrated undecylprodigiosin/DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium or aqueous buffer[7]

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the concentrated DMSO stock solution.

  • Calculate the volume of the stock solution required to achieve the final desired concentration in your experiment. Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) , as higher concentrations can be toxic to cells.[4] Many sensitive cell lines may require final DMSO concentrations of ≤0.1%.[7]

  • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the undecylprodigiosin stock solution drop-by-drop.[4][7] This rapid and even dispersion is key to preventing localized high concentrations that lead to immediate precipitation.

  • Continue vortexing for an additional 5-10 seconds to ensure the solution is thoroughly mixed.[7]

  • Use the final working solution immediately to treat cells or perform the assay.[7]

The workflow for preparing a working solution for cell-based assays is visualized below.

G cluster_0 Preparation of Undecylprodigiosin Working Solution A 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-20 mM) B 2. Store Aliquots at -20°C / -80°C Protected from Light A->B D 4. Add Stock Dropwise to Vortexing Medium B->D C 3. Pre-warm Aqueous Medium to 37°C C->D E 5. Ensure Final DMSO Concentration is Low (≤0.5%) D->E F 6. Use Immediately for Cell Treatment E->F

Experimental workflow for preparing aqueous working solutions.
General Protocol for Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[8]

Procedure:

  • Add an excess amount of this compound solid to a vial containing the solvent of interest (e.g., DMSO, ethanol).

  • Agitate the resulting suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant.

  • Quantify the concentration of undecylprodigiosin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance around 535 nm) or HPLC.[9]

Modulated Signaling Pathways

Undecylprodigiosin exerts its biological effects by modulating several key cellular signaling pathways, particularly those involved in apoptosis (programmed cell death) and melanogenesis.

Induction of Apoptosis in Cancer Cells

In various cancer cell lines, undecylprodigiosin has been shown to induce apoptosis. This process often involves the activation of stress-related signaling cascades, including the p38 MAPK and JNK pathways.[3] It can also trigger the unfolded protein response (UPR) due to endoplasmic reticulum stress.[3]

G cluster_1 Undecylprodigiosin-Induced Apoptosis Signaling UP Undecylprodigiosin p38 p38 MAPK Activation UP->p38 JNK JNK Activation UP->JNK ER_Stress ER Stress / UPR UP->ER_Stress Casp9 Caspase-9 Activation p38->Casp9 JNK->Casp9 Apoptosis Apoptosis Casp9->Apoptosis ER_Stress->Casp9

Simplified pathway of undecylprodigiosin-induced apoptosis.
Inhibition of Melanogenesis

Crude extracts containing undecylprodigiosin have been reported to inhibit melanogenesis by downregulating key melanogenic proteins. This effect is mediated through the inactivation of the cAMP/PKA/CREB signaling pathway.[2] While this pathway has been linked to extracts, further investigation is needed to confirm the precise mechanism for purified undecylprodigiosin.[2]

G cluster_2 Inhibition of Melanogenesis Signaling UP Undecylprodigiosin cAMP cAMP UP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Mel_Proteins Melanogenic Proteins (Tyrosinase, etc.) CREB->Mel_Proteins Melanin Melanin Synthesis Mel_Proteins->Melanin

Proposed anti-melanogenic signaling pathway.

References

Unlocking the Crimson Architect: A Technical Guide to the Structural Elucidation and Characterization of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation and characterization of undecylprodigiosin hydrochloride, a vibrant red pigment with significant therapeutic potential. This document details the key experimental protocols and data interpretation used to determine the intricate molecular architecture of this promising natural product.

Introduction

Undecylprodigiosin is a tripyrrolic alkaloid belonging to the prodiginine family of natural products, primarily produced by various species of Streptomyces bacteria.[1] Its hydrochloride salt is often the form isolated and studied due to its increased stability. The molecule has garnered substantial interest in the scientific community for its wide range of biological activities, including antibacterial, antimalarial, and potential anticancer properties. The definitive determination of its chemical structure is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts.

This guide outlines the multi-faceted analytical approach employed for the structural elucidation of this compound, integrating data from mass spectrometry, UV-Vis spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound involves the determination of its fundamental physicochemical and spectroscopic properties.

PropertyData
Molecular Formula C₂₅H₃₆ClN₃O
Molecular Weight 430.03 g/mol
Appearance Deep red amorphous powder
UV-Vis λmax (in MeOH) 530 - 539 nm
Mass Spectrometry m/z 394.28 [M+H]⁺ (for the free base)

Structural Elucidation via Spectroscopic Methods

The precise molecular structure of this compound was pieced together using a combination of advanced spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of the molecule. The observation of a protonated molecule [M+H]⁺ at m/z 394.28 for the free base strongly supports the molecular formula C₂₅H₃₅N₃O.[2]

UV-Visible Spectroscopy

The UV-Vis spectrum of undecylprodigiosin in methanol exhibits a characteristic strong absorption maximum (λmax) in the range of 530-539 nm, which is responsible for its intense red color.[3][4] This absorption is characteristic of the extended π-conjugated system of the tripyrrole skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Undecylprodigiosin in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δн)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
Ring A
2128.7---
3112.36.21 (d)C-2, C-4, C-5H-4
4116.66.85 (dd)C-2, C-3, C-5H-3, H-5
5118.86.97 (d)C-3, C-4H-4
Ring B
2'171.6---
3'93.76.10 (s)C-2', C-4', C-5', Methoxy-C-
4'----
5'130.1---
Ring C
2''----
3''112.76.37 (d)C-2'', C-4'', C-5''H-4''
4''----
5''----
Methine Bridge
6'-7.01 (s)C-2', C-5', C-2'', C-5''-
Methoxy Group
OCH₃58.94.02 (s)C-4'-
Undecyl Chain
1'''28.42.79 (t)C-2'', C-2'''H-2'''
2'''29.21.21-1.26 (m)C-1''', C-3'''H-1''', H-3'''
3'''-9'''29.4-29.71.21-1.26 (m)--
10'''32.01.21-1.26 (m)C-9''', C-11'''H-9''', H-11'''
11'''22.80.86 (t)C-9''', C-10'''H-10'''
NH Protons
NH-~12.85, ~12.69--

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The table is a compilation of reported data.[2][3]

Experimental Protocols

Isolation and Purification of Undecylprodigiosin

A generalized protocol for the isolation and purification of undecylprodigiosin from a Streptomyces culture is as follows:

  • Fermentation and Biomass Collection: Streptomyces species are cultured in a suitable liquid medium for several days. The biomass, which contains the red pigment, is then harvested by centrifugation.

  • Extraction: The cell pellet is extracted with an organic solvent such as methanol or a mixture of methanol, toluene, and phosphate buffer.

  • Preliminary Purification: The crude extract is subjected to liquid-liquid extraction and then concentrated under reduced pressure.

  • Chromatographic Purification: The concentrated extract is further purified using chromatographic techniques. This may involve:

    • Medium-Pressure Liquid Chromatography (MPLC): A silica gel column is often used with a solvent system such as n-hexane:ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reverse-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile/methanol, often containing a small amount of trifluoroacetic acid (TFA). The eluent is monitored at the λmax of undecylprodigiosin (~535 nm).

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

    • 1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired in positive ion mode to determine the accurate mass of the protonated molecule.

UV-Vis Spectroscopy
  • Sample Preparation: A solution of the purified compound of known concentration is prepared in a spectroscopic grade solvent (e.g., methanol).

  • Data Acquisition: The UV-Vis spectrum is recorded over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent as a blank. The wavelength of maximum absorbance (λmax) is determined.

Visualizations

Structural Elucidation Workflow

The logical process of elucidating the structure of a novel natural product like this compound follows a systematic workflow.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Assembly Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography (MPLC, HPLC) Chromatography (MPLC, HPLC) Extraction->Chromatography (MPLC, HPLC) Pure Compound Pure Compound Chromatography (MPLC, HPLC)->Pure Compound HRMS HRMS Pure Compound->HRMS UV-Vis UV-Vis Pure Compound->UV-Vis 1D NMR (1H, 13C) 1D NMR (1H, 13C) Pure Compound->1D NMR (1H, 13C) Molecular Formula Molecular Formula HRMS->Molecular Formula Chromophore Information Chromophore Information UV-Vis->Chromophore Information 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Functional Groups & Atom Count Functional Groups & Atom Count 1D NMR (1H, 13C)->Functional Groups & Atom Count Connectivity & Final Structure Connectivity & Final Structure 2D NMR (COSY, HSQC, HMBC)->Connectivity & Final Structure Molecular Formula->Connectivity & Final Structure Chromophore Information->Connectivity & Final Structure Functional Groups & Atom Count->Connectivity & Final Structure Structure Confirmation Structure Confirmation Connectivity & Final Structure->Structure Confirmation

Logical workflow for the structural elucidation of this compound.
Biosynthetic Pathway of Undecylprodigiosin

The biosynthesis of undecylprodigiosin in Streptomyces is governed by the 'red' gene cluster and involves the convergence of two distinct pathways to form the final tripyrrole structure.

G cluster_pathwayA Pathway A: Synthesis of 2-undecylpyrrole cluster_pathwayB Pathway B: Synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) Fatty Acid Precursor Fatty Acid Precursor RedPQR Enzymes RedPQR Enzymes Fatty Acid Precursor->RedPQR Enzymes 2-undecylpyrrole 2-undecylpyrrole RedPQR Enzymes->2-undecylpyrrole Condensation (RedG) Condensation (RedG) 2-undecylpyrrole->Condensation (RedG) L-proline L-proline RedH/RedI/RedJ... RedH/RedI/RedJ... L-proline->RedH/RedI/RedJ... MBC MBC RedH/RedI/RedJ...->MBC MBC->Condensation (RedG) L-glycine L-glycine L-glycine->RedH/RedI/RedJ... SAM (Methyl donor) SAM (Methyl donor) SAM (Methyl donor)->RedH/RedI/RedJ... Undecylprodigiosin Undecylprodigiosin Condensation (RedG)->Undecylprodigiosin

Simplified biosynthetic pathway of undecylprodigiosin.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through the synergistic application of mass spectrometry, UV-Vis spectroscopy, and a comprehensive suite of NMR experiments, the complete chemical structure has been unequivocally determined. This detailed structural knowledge is the foundation for further research into its promising biological activities and provides a roadmap for the development of novel therapeutic agents based on the prodiginine scaffold.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments produced by bacteria such as Streptomyces and Serratia, has garnered significant interest for its potent anticancer properties.[1][2] This document provides detailed protocols for in vitro cell culture experiments to evaluate the cytotoxic and pro-apoptotic effects of undecylprodigiosin hydrochloride. The methodologies outlined herein are based on established techniques for assessing cell viability, apoptosis, and cell cycle progression. Additionally, this guide summarizes the known mechanisms of action of undecylprodigiosin, including its impact on key signaling pathways, and presents quantitative data on its efficacy in various cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) in a wide range of cancer cell lines. Its pro-apoptotic activity is associated with the activation of stress-activated protein kinases (SAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), while the ERK1/2 signaling pathway does not appear to be significantly involved.[3] Research suggests that undecylprodigiosin can bind to ribosomes, potentially disrupting protein synthesis and triggering a cellular stress response.[3]

This compound has been shown to induce apoptosis independently of the p53 tumor suppressor protein, which is a significant advantage as many cancers harbor p53 mutations. The apoptotic cascade initiated by undecylprodigiosin involves the regulation of apoptosis-related proteins, leading to a decrease in anti-apoptotic proteins such as BCL-XL, Survivin, and XIAP, and an increase in pro-apoptotic proteins.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation(s)
A549Lung CarcinomaNot Specified2.8[4]
BT-20Breast CarcinomaNot SpecifiedPotent Cytotoxicity
MCF-7Breast CarcinomaNot SpecifiedPotent Cytotoxicity
MDA-MB-231Breast CarcinomaNot SpecifiedPotent Cytotoxicity
T47DBreast CarcinomaNot SpecifiedPotent Cytotoxicity
P388Murine LeukemiaNot SpecifiedNot Specified[3]

Note: "Potent Cytotoxicity" indicates that the source confirmed a strong cytotoxic effect without specifying an exact IC50 value.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound is typically dissolved in an organic solvent to create a concentrated stock solution.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • In a sterile, light-protected amber microcentrifuge tube, weigh the desired amount of purified this compound.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

    • Note: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.1%.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of approximately 2 x 10^4 cells/well and incubate for 24 hours at 37°C to allow for cell attachment.

  • Replace the culture medium with fresh medium containing various concentrations of this compound. Include an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours. Include an untreated control.[4]

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.[4]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples by flow cytometry within one hour.[4]

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Undecylprodigiosin has been reported to cause G2/M phase arrest.[3]

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Cancer Cells (2x10^4 cells/well) incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment Treat with Undecylprodigiosin HCl (various concentrations) incubation_24h->drug_treatment incubation_drug Incubate (24-72h) drug_treatment->incubation_drug add_mtt Add MTT Solution (0.5 mg/mL) incubation_drug->add_mtt incubation_mtt Incubate 3-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with Undecylprodigiosin HCl (IC50 concentration, 24-48h) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with Cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_stain Incubate 15 min (Room Temp, Dark) add_stains->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry signaling_pathway UP Undecylprodigiosin Hydrochloride Ribosome Ribosome Binding UP->Ribosome Stress Cellular Stress Ribosome->Stress p38_JNK p38/JNK Activation Stress->p38_JNK Anti_Apoptotic Decrease in Anti-Apoptotic Proteins (BCL-XL, Survivin, XIAP) p38_JNK->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

References

Application Notes and Protocols for Undecylprodigiosin Hydrochloride in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin hydrochloride, a member of the prodiginine family of natural red pigments, is a promising bioactive compound produced by various microorganisms, most notably Streptomyces species.[1] It has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antibacterial, antifungal, and antimalarial properties.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in antimicrobial susceptibility testing, intended to guide researchers, scientists, and drug development professionals in evaluating its efficacy as a potential therapeutic agent. The information compiled herein includes quantitative antimicrobial data, comprehensive experimental methodologies, and visual workflows to facilitate a thorough understanding of its application.

Quantitative Antimicrobial Data

The antimicrobial activity of undecylprodigiosin and its close analog, prodigiosin, has been evaluated against a range of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, as well as zone of inhibition data, to provide a comparative overview of its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Undecylprodigiosin and Prodigiosin against Bacteria

Compound/AnalogBacterial StrainMIC (µg/mL)
ProdigiosinStaphylococcus aureus (MSSA)0.25[1]
ProdigiosinStaphylococcus aureus (MRSA)0.25[1]
ProdigiosinStaphylococcus aureus (Multiple Isolates)2.5 - 5.0[1]
UndecylprodigiosinMultidrug-Resistant Bacterial Strains0.5 - 4.0
UndecylprodigiosinBacillus species50
UndecylprodigiosinMicrococcus species50
ProdigiosinEnterococcus faecalis3.9[1]

Note: MIC values can vary depending on the specific strain, testing methodology, and purity of the compound.[1]

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Prodigiosin against Selected Pathogens

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli15.6231.25
Staphylococcus aureus15.6215.62
Listeria monocytogenes ATCC-319315.6231.25
Pseudomonas aeruginosa ATCC-90273.97.81
Salmonella enterica ATCC-1070815.6215.62

Table 3: Antifungal Activity of Undecylprodigiosin

Fungal StrainMIC (µg/mL)
Candida albicans100 - 200

Mechanism of Action

The antibacterial action of undecylprodigiosin and other prodigiosins is multifaceted, primarily targeting the bacterial cell envelope.[1] Studies on the related compound prodigiosin suggest a multi-targeted approach that disrupts fundamental cellular processes. Proposed mechanisms include the disruption of the plasma membrane, interference with the cell cycle, DNA cleavage, alteration of intracellular pH, and the generation of reactive oxygen species (ROS).[3] In Gram-positive bacteria, a key mechanism involves the disruption of the bacterial cell envelope, leading to the leakage of essential cellular components and ultimately cell death.[1] While the direct signaling pathways in bacteria are still under investigation, its ability to induce programmed cell death in eukaryotic cells highlights its potent cytotoxic capabilities.[3]

Proposed Antibacterial Mechanism of Undecylprodigiosin UP Undecylprodigiosin Hydrochloride ME Bacterial Cell Envelope Disruption UP->ME ROS Reactive Oxygen Species (ROS) Generation UP->ROS DNA DNA Damage UP->DNA pH Intracellular pH Alteration UP->pH Death Bacterial Cell Death ME->Death ROS->Death DNA->Death pH->Death Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare Undecylprodigiosin Stock Solution A1 Serial Dilution in 96-Well Plate P1->A1 P2 Grow Bacterial Culture P3 Prepare Standardized Inoculum P2->P3 A2 Inoculate Plate P3->A2 A1->A2 I1 Incubate Plate A2->I1 I2 Determine MIC I1->I2 Workflow for Disk Diffusion Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement P1 Prepare Standardized Inoculum A1 Inoculate MHA Plate (Lawn Culture) P1->A1 P2 Prepare Undecylprodigiosin Impregnated Disks A2 Place Disks on Agar P2->A2 A1->A2 I1 Incubate Plate A2->I1 I2 Measure Zone of Inhibition I1->I2

References

Undecylprodigiosin Hydrochloride: A Potent Immunosuppressant in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Undecylprodigiosin hydrochloride, a member of the prodigiosin family of natural products, has emerged as a promising immunosuppressive agent with a distinct mechanism of action compared to conventional therapies. This document provides detailed application notes and experimental protocols for evaluating the immunosuppressive properties of this compound in various in vivo models. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical immunology and drug discovery.

Undecylprodigiosin and its analogues have demonstrated potent T-cell-specific immunosuppressive effects, making them valuable candidates for the treatment of autoimmune diseases and the prevention of allograft rejection.[1][2] Their mechanism of action involves the inhibition of T-cell activation and proliferation, partly by disrupting the interleukin-2 receptor (IL-2R) signaling pathway.[1][3] Specifically, prodigiosins have been shown to inhibit the expression of the IL-2R alpha-chain (CD25), thereby impeding T-cell proliferation and differentiation into effector cells.[3] Furthermore, some prodigiosin derivatives have been found to target key signaling molecules such as JAK-3, a tyrosine kinase crucial for cytokine receptor signaling.

This document outlines protocols for two key in vivo models where the immunosuppressive effects of this compound can be investigated: the Collagen-Induced Arthritis (CIA) model in mice, a widely used model for rheumatoid arthritis, and the Non-Obese Diabetic (NOD) mouse model for type 1 diabetes.

Data Presentation

The following tables summarize quantitative data from preclinical studies on prodigiosin compounds, providing a reference for expected efficacy and dosing.

Table 1: In Vivo Efficacy of Prodigiosin Analogs in Autoimmune Models

Animal ModelCompoundDosing RegimenKey FindingsReference
Non-Obese Diabetic (NOD) MiceProdigiosinNot specifiedMarkedly reduced blood glucose levels and cellular infiltration into pancreatic islets.[1]
Collagen-Induced Arthritis (DBA/1 Mice)ProdigiosinNot specifiedDelayed onset of arthritis.[1]
Cytotoxic T Lymphocyte (CTL) Induction (Mice)Prodigiosin 25-C0.5 mg/kgInhibited in vivo induction of H-2 restricted cytotoxic T lymphocytes.[4]
Gut Microbiota Modulation (Kunming Mice)Prodigiosin150 µg/kg/day (oral)Altered gut microbiota composition, suggesting potential in treating intestinal inflammation.[3]

Table 2: In Vitro Immunosuppressive Activity of Prodigiosins

Cell TypeCompoundIC50AssayReference
Human T and B lymphocytesUndecylprodigiosin3-8 ng/mLMitogen-induced proliferation
Murine T lymphocytesProdigiosin 25-C12.7 nMMixed lymphocyte reaction (CTL induction)[4]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1 mice and the subsequent treatment with this compound to assess its therapeutic efficacy.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., sterile PBS with 0.5% DMSO and 1% Tween 80)

  • Syringes and needles (27G)

  • Calipers for paw thickness measurement

Experimental Workflow:

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment day0 Day 0: Primary Immunization (CII in CFA) day21 Day 21: Booster Immunization (CII in IFA) day0->day21 21 days treatment_start Day 21-42: Treatment Initiation (Undecylprodigiosin HCl or Vehicle) day21->treatment_start monitoring Monitor Clinical Score & Paw Thickness treatment_start->monitoring Daily/Every other day histology Day 42: Sacrifice & Collect Paws (Histopathology) monitoring->histology cytokines Collect Serum (Cytokine Analysis)

Workflow for the Collagen-Induced Arthritis (CIA) model.

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • To prepare the primary immunization emulsion, mix an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) to achieve a final collagen concentration of 1 mg/mL. Emulsify using two Luer-lock syringes connected by an emulsifying needle until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

    • For the booster immunization, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA).

  • Induction of Arthritis:

    • On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion (containing 100 µg of collagen).

    • On day 21, administer a booster injection of 100 µL of the CII/IFA emulsion (containing 100 µg of collagen) intradermally at a site near the primary injection.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.

    • Beginning on day 21 (or upon the first signs of arthritis), administer this compound (e.g., 0.5 - 5 mg/kg) or vehicle control to the mice daily via intraperitoneal (i.p.) or oral (p.o.) route for a period of 21 days.

  • Assessment of Arthritis:

    • Monitor the mice daily or every other day for the onset and severity of arthritis starting from day 21.

    • Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a caliper.

    • At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-17) and harvest the paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Protocol 2: Evaluation of this compound in a Non-Obese Diabetic (NOD) Mouse Model

This protocol outlines the use of female NOD mice, which spontaneously develop autoimmune diabetes, to assess the preventative efficacy of this compound.

Materials:

  • Female NOD/ShiLtJ mice (4-5 weeks old)

  • This compound

  • Vehicle (e.g., sterile PBS with 0.5% DMSO and 1% Tween 80)

  • Blood glucose meter and test strips

  • Syringes and needles (27G)

Experimental Workflow:

NOD_Workflow cluster_treatment Preventative Treatment cluster_monitoring Diabetes Monitoring cluster_analysis Endpoint Analysis treatment_start Week 4-5: Initiate Treatment (Undecylprodigiosin HCl or Vehicle) treatment_end Week 20-30: End of Treatment treatment_start->treatment_end Daily/Weekly Administration glucose_monitoring Weekly Blood Glucose Monitoring treatment_start->glucose_monitoring Concurrent pancreas_collection Collect Pancreas (Histology for Insulitis) glucose_monitoring->pancreas_collection At study termination or diabetes onset lymphocyte_analysis Isolate Splenocytes/Pancreatic Lymphocytes (Flow Cytometry)

Workflow for the Non-Obese Diabetic (NOD) mouse model.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize female NOD mice for at least one week before the start of the experiment.

    • Randomly assign mice to treatment and control groups.

  • Preventative Treatment:

    • Begin treatment when mice are 4-5 weeks of age, before the typical onset of diabetes.

    • Administer this compound (e.g., 0.1 - 1 mg/kg) or vehicle control daily or several times a week via i.p. or p.o. route. Continue treatment until the mice are 20-30 weeks of age.

  • Diabetes Monitoring:

    • Monitor blood glucose levels weekly from a tail vein blood sample using a glucometer.

    • A mouse is considered diabetic after two consecutive readings of >250 mg/dL.

    • Record the incidence of diabetes in each group over time.

  • Endpoint Analysis:

    • At the end of the study, or when mice become diabetic, euthanize the animals.

    • Collect the pancreas for histological analysis. Fix in 10% buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess the degree of immune cell infiltration (insulitis) in the islets of Langerhans.

    • Isolate lymphocytes from the spleen and pancreatic lymph nodes for flow cytometric analysis of T-cell populations (e.g., CD4+, CD8+, regulatory T cells) and their activation status.

Signaling Pathways

Undecylprodigiosin and related prodigiosins exert their immunosuppressive effects by modulating key signaling pathways involved in T-cell activation and proliferation.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck IL2R IL-2R JAK3 JAK3 IL2R->JAK3 ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg IP3_DAG IP3/DAG PLCg->IP3_DAG Calcineurin Calcineurin IP3_DAG->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT_n NFAT NFAT->NFAT_n STAT5 STAT5 JAK3->STAT5 IL2_gene IL-2 Gene Transcription STAT5->IL2_gene CDK CDK2/4 Rb pRb CDK->Rb Cell_Cycle Cell Cycle Progression (G1 to S phase) Rb->Cell_Cycle NFAT_n->IL2_gene UP Undecylprodigiosin HCl UP->IL2R Inhibits IL-2Rα expression UP->JAK3 Inhibits phosphorylation UP->CDK Inhibits induction

T-cell signaling pathways modulated by undecylprodigiosin.

The diagram above illustrates the key signaling cascades in T-cell activation. Upon T-cell receptor (TCR) engagement and co-stimulation, a cascade involving Lck, ZAP70, and PLCγ leads to the activation of calcineurin and subsequently the transcription factor NFAT, which drives the expression of IL-2. IL-2 then signals in an autocrine and paracrine manner through the IL-2 receptor, activating the JAK/STAT pathway. This compound and its analogs have been shown to interfere with these processes at multiple points. They can inhibit the expression of the high-affinity IL-2 receptor alpha chain (CD25), thereby dampening the response to IL-2.[3] Additionally, they can inhibit the phosphorylation and activation of JAK-3, a kinase critical for signaling through the common gamma chain of several cytokine receptors, including the IL-2R.[5] Furthermore, undecylprodigiosin has been reported to block the induction of cyclin-dependent kinases (CDK2 and CDK4), which are essential for the phosphorylation of the retinoblastoma protein (pRb) and progression through the G1 phase of the cell cycle. This multifaceted inhibition of key T-cell activation and proliferation pathways underscores the potent immunosuppressive potential of this compound.

References

Application Notes and Protocols: Undecylprodigiosin Hydrochloride in Cancer Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the apoptosis-inducing effects of undecylprodigiosin hydrochloride on cancer cell lines.

Introduction

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, has demonstrated potent anticancer properties.[1] It has been shown to induce apoptosis in a variety of cancer cell lines, making it a promising candidate for further investigation in drug development.[1][2] The cytotoxic effects of undecylprodigiosin are selective for malignant cells, with limited toxicity to nonmalignant cells.[2] Its mechanism of action involves the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK, while the ERK1/2 signaling pathway does not appear to be significantly involved.[1][3] Notably, undecylprodigiosin can induce apoptosis independently of the p53 tumor suppressor protein, which is a significant advantage in cancers with mutated or non-functional p53.[1][2] Furthermore, it has been observed to decrease the levels of anti-apoptotic proteins such as BCL-X(L), Survivin, and XIAP, while increasing the levels of pro-apoptotic proteins.[2][4]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Undecylprodigiosin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
P388Murine Leukemia0.05 (for apoptosis induction)[1]
BT-20Breast CarcinomaData not explicitly quantified in µM[1]
MCF-7Breast CarcinomaData not explicitly quantified in µM[1]
MDA-MB-231Breast CarcinomaData not explicitly quantified in µM[1]
T47DBreast CarcinomaData not explicitly quantified in µM[1]

Note: Direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.[1]

Signaling Pathway

The proposed signaling pathway for undecylprodigiosin-induced apoptosis involves the activation of JNK and p38 MAPK pathways, leading to the regulation of Bcl-2 family proteins and subsequent activation of the caspase cascade.

undecylprodigiosin_apoptosis_pathway UP Undecylprodigiosin Ribosome Ribosome UP->Ribosome Binds to Stress Cellular Stress Ribosome->Stress p38 p38 MAPK Stress->p38 JNK JNK Stress->JNK Bcl2_family Bcl-2 Family Proteins (↓ Bcl-xL, Survivin, XIAP) (↑ BIK, BIM, MCL-1S, NOXA) p38->Bcl2_family JNK->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway of undecylprodigiosin-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control group.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is used to quantify the percentage of apoptotic cells by flow cytometry.

annexin_v_workflow start Treat cells with Undecylprodigiosin harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and Propidium Iodide resuspend_buffer->stain incubate Incubate for 15-20 min at room temperature (dark) stain->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze results Quantify Apoptotic Cells: - Annexin V+/PI- (Early Apoptosis) - Annexin V+/PI+ (Late Apoptosis) analyze->results

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Induce apoptosis in cancer cells by treating with this compound for the desired time.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[5]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[6]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.[7]

  • Measure the luminescence of each well using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

western_blot_workflow start Treat cells and prepare cell lysates quantify Protein Quantification (e.g., BCA assay) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose membrane) sds_page->transfer block Blocking (e.g., 5% non-fat milk or BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-JNK, anti-p-p38) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detect Detection (ECL substrate) wash2->detect analyze Imaging and Analysis (Densitometry) detect->analyze

Caption: General workflow for Western blot analysis.

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-JNK, p-p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Undecylprodigiosin Hydrochloride Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecylprodigiosin, a member of the prodiginine family of natural red pigments, is produced by various bacteria, most notably Streptomyces species.[1][2] It has garnered significant scientific interest due to its diverse biological activities, including potent antibacterial effects against Gram-positive bacteria, which are a major cause of clinical infections.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of undecylprodigiosin hydrochloride against a range of Gram-positive bacteria using the broth microdilution method. Understanding the MIC is a critical step in evaluating its potential as a novel therapeutic agent.[2]

Mechanism of Action

The antibacterial action of prodigiosins like undecylprodigiosin against Gram-positive bacteria is primarily attributed to the disruption of the bacterial cell envelope.[1] Studies have indicated that treatment with prodigiosin leads to a loss of membrane integrity, which can cause the leakage of essential cellular components and ultimately lead to cell death.[1] While the exact signaling pathways in bacteria are not fully elucidated, its ability to interfere with fundamental cellular structures underscores its potential as a broad-spectrum antibacterial agent against these pathogens.[3][4]

Quantitative Data Summary

The antimicrobial efficacy of undecylprodigiosin and its analogue, prodigiosin, has been evaluated against several clinically relevant Gram-positive pathogens. The following table summarizes reported MIC values. It is important to note that MIC values can vary depending on the specific bacterial strain, testing methodology, and purity of the compound.[1]

CompoundBacterial StrainMIC (µg/mL)
UndecylprodigiosinStaphylococcus aureus ATCC 259232.5 - 5
UndecylprodigiosinMultidrug-Resistant Bacterial Strains0.5 - 4.0
UndecylprodigiosinBacillus species50
ProdigiosinStaphylococcus aureus (MSSA)0.25
ProdigiosinStaphylococcus aureus (MRSA)>10
ProdigiosinEnterococcus faecalis3.9 - 10

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the widely accepted broth microdilution method for determining the MIC of an antimicrobial agent.[5][6]

1. Materials

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) (for stock solution preparation)

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution

  • Prepare a concentrated stock solution of this compound in DMSO. The final concentration of DMSO in the test wells should not exceed 1.0%, as it can affect bacterial growth.[7]

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

3. Preparation of Bacterial Inoculum

  • From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

4. Serial Dilution and Inoculation

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

  • Add the prepared bacterial inoculum to each well (except the sterility control well) containing the serially diluted compound and the growth control well. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).[3]

5. Incubation

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]

6. Determination of MIC

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[5]

  • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.[8]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result stock Prepare Undecylprodigiosin Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate stock->serial_dilution Add to plate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate Standardized culture serial_dilution->inoculate Diluted compound incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results mic_value Determine MIC Value read_results->mic_value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed_Mechanism_of_Action undecylprodigiosin Undecylprodigiosin cell_envelope Gram-Positive Bacterial Cell Envelope undecylprodigiosin->cell_envelope Targets disruption Disruption of Membrane Integrity cell_envelope->disruption Leads to leakage Leakage of Cellular Components disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed mechanism of undecylprodigiosin's antibacterial action.

References

Application Notes and Protocols: Undecylprodigiosin Hydrochloride for Inhibiting T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin hydrochloride, a member of the prodigiosin family of natural red pigments, has demonstrated potent immunosuppressive properties, primarily through the inhibition of T-cell proliferation. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for evaluating its effects on T-lymphocytes. The information presented is intended to guide researchers in the effective use of this compound as a tool for immunological studies and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its anti-proliferative effects on T-cells through a multi-faceted mechanism that culminates in cell cycle arrest at the G1 phase. Upon activation, T-cells typically enter the cell cycle to proliferate and mount an immune response. This compound intervenes in this process by targeting key regulatory proteins.

A primary mode of action is the disruption of the Interleukin-2 (IL-2) signaling pathway, which is crucial for T-cell proliferation. While it only partially inhibits the expression of the IL-2 receptor (IL-2R), its major impact is downstream of the IL-2/IL-2R interaction.[1]

The compound effectively blocks the progression of T-cells from the G1 to the S phase of the cell cycle.[1] This is achieved by inhibiting the induction of critical cell cycle proteins, including cyclin E, cyclin A, cyclin-dependent kinase-2 (CDK2), and cyclin-dependent kinase-4 (CDK4). The inhibition of these kinases prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb).[1] Unphosphorylated or hypophosphorylated pRb remains active and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and DNA replication. The complete blockage of pRb phosphorylation is a key event in undecylprodigiosin-induced inhibition of T-cell proliferation.[1]

In some hematopoietic cancer cell lines, such as Jurkat T-cells, prodigiosins have also been shown to induce apoptosis, or programmed cell death.[2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of undecylprodigiosin and related prodigiosins on lymphocyte proliferation.

Table 1: Inhibition of Human Lymphocyte Proliferation by Undecylprodigiosin

Cell TypeMitogen StimulantAssay MethodIC50 Value (ng/mL)Reference
Human T and B LymphocytesVarious MitogensNot Specified3 - 8[1]

Table 2: Inhibitory Effects of Prodigiosin on Hematopoietic Cancer Cell Lines

Cell LineCompoundAssay MethodIncubation TimeIC50 Value (nM)Reference
Jurkat (T-cell)ProdigiosinMTT Assay4 hours225[2]

Mandatory Visualizations

T_Cell_Inhibition_Pathway TCR T-Cell Receptor (TCR) Activation IL2_Pathway IL-2 / IL-2R Signaling TCR->IL2_Pathway G1_Phase G1 Phase IL2_Pathway->G1_Phase CDK4_6 Cyclin D / CDK4/6 G1_Phase->CDK4_6 CDK2 Cyclin E / CDK2 Cyclin A / CDK2 G1_Phase->CDK2 S_Phase S Phase (DNA Replication) Proliferation T-Cell Proliferation S_Phase->Proliferation UPH Undecylprodigiosin Hydrochloride UPH->CDK4_6 Inhibits UPH->CDK2 Inhibits pRb pRb Phosphorylation UPH->pRb Blocks Phosphorylation Apoptosis Apoptosis UPH->Apoptosis CDK4_6->pRb CDK2->pRb E2F E2F Activation pRb->E2F E2F->S_Phase

Caption: Signaling pathway of T-cell proliferation inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_T_Cells Isolate Human PBMCs or T-Cell Line (e.g., Jurkat) Culture_Cells Culture and Expand Cells Isolate_T_Cells->Culture_Cells Stimulate Stimulate T-Cells (e.g., with anti-CD3/CD28 or PHA) Culture_Cells->Stimulate Treat Treat with Undecylprodigiosin HCl (Dose-Response) Stimulate->Treat Proliferation_Assay Proliferation Assay (CFSE or MTT) Treat->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Treat->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treat->Apoptosis_Assay

Caption: General experimental workflow for assessing this compound's effect on T-cells.

Experimental Protocols

T-Cell Proliferation Assay using CFSE

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation via flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • CFSE (stock solution in DMSO)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells to the desired density.

  • CFSE Staining:

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Seeding: Resuspend CFSE-labeled cells in complete medium and seed in a 96-well plate at 2 x 10^5 cells/well.

  • Treatment and Stimulation:

    • Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Add T-cell activation stimuli (e.g., 1 µg/mL PHA).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and transfer to FACS tubes.

    • Wash with PBS.

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data to determine the percentage of proliferating cells based on the dilution of CFSE fluorescence.

Cell Cycle Analysis using Propidium Iodide

This protocol is for analyzing the cell cycle distribution of T-cells treated with this compound.

Materials:

  • T-cells (e.g., Jurkat)

  • Complete RPMI-1640 medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

Protocol:

  • Cell Culture and Treatment:

    • Seed 1 x 10^6 T-cells in a 6-well plate.

    • Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the single-cell population and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay using Annexin V and Propidium Iodide

This protocol allows for the detection of apoptosis in T-cells treated with this compound.

Materials:

  • T-cells (e.g., Jurkat)

  • Complete RPMI-1640 medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Protocol:

  • Cell Culture and Treatment:

    • Seed 5 x 10^5 T-cells in a 12-well plate.

    • Treat with this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and suspension cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

References

Application of Undecylprodigiosin Hydrochloride in Multidrug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, has emerged as a promising therapeutic agent in the fight against cancer, particularly in challenging multidrug-resistant (MDR) phenotypes.[1][2][3] Produced by various bacteria, including Streptomyces and Serratia, this compound exhibits potent cytotoxic and pro-apoptotic effects across a broad spectrum of cancer cell lines.[1][2] A key advantage of undecylprodigiosin is its ability to circumvent common mechanisms of multidrug resistance, rendering it effective against cancer cells that have become refractory to conventional chemotherapeutics.[2][4]

Mechanism of Action:

Undecylprodigiosin's anticancer activity is multifaceted. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through both caspase-dependent and -independent pathways.[1][2] Notably, its efficacy is often independent of the p53 tumor suppressor protein status, which is frequently mutated in cancer, thus broadening its therapeutic potential.[2] Studies have indicated that undecylprodigiosin is not a substrate for major MDR efflux pumps such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), meaning it is not actively transported out of the cancer cells, a common cause of drug resistance.[4]

The compound's mechanism involves the modulation of several key signaling pathways. It has been observed to activate pro-apoptotic pathways, including the p38 and JNK signaling cascades, while not affecting the ERK1/2 pathway.[5][6] Furthermore, undecylprodigiosin can downregulate anti-apoptotic proteins, further tipping the cellular balance towards apoptosis.[1][2] Some research also suggests that the ribosome may be a potential target for undecylprodigiosin in cancer cells.[5]

Applications in MDR Cancer Research:

Undecylprodigiosin hydrochloride serves as a valuable tool for researchers studying multidrug resistance in cancer. Its ability to bypass key resistance mechanisms makes it an excellent candidate for:

  • Investigating novel therapeutic strategies: Studying its efficacy alone or in combination with other anticancer agents to overcome drug resistance.

  • Elucidating mechanisms of apoptosis: Its distinct mode of action provides a model for understanding cell death pathways in resistant cancers.

  • Screening for synergistic drug combinations: Identifying compounds that may enhance the cytotoxic effects of undecylprodigiosin.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of undecylprodigiosin and its analogs in various cancer cell lines, including multidrug-resistant ones.

Table 1: IC50 Values of Undecylprodigiosin and Prodigiosin in Cancer Cell Lines

CompoundCell LineCancer TypeResistance PhenotypeIC50 (nM)Incubation Time (h)Reference
ProdigiosinRT-112Urothelial CarcinomaCisplatin-sensitive67524[7]
ProdigiosinRT-112resUrothelial CarcinomaCisplatin-resistant15724[7]
ProdigiosinRT-112Urothelial CarcinomaCisplatin-sensitive7472[7]
ProdigiosinRT-112resUrothelial CarcinomaCisplatin-resistant4172[7]

Note: Lower IC50 values indicate higher cytotoxic potency. The data on prodigiosin, a close analog, suggests that cisplatin-resistant cells can be more sensitive to this class of compounds.

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound on MDR cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Multidrug-resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.

Materials:

  • This compound

  • Cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p38, anti-JNK, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed and treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Visualizations

Undecylprodigiosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MDR_Pumps MDR1/P-gp, BCRP UP Undecylprodigiosin Hydrochloride UP->MDR_Pumps Not a substrate JNK_p38 JNK / p38 UP->JNK_p38 Ribosome Ribosome UP->Ribosome Binds to Caspases Caspase Cascade JNK_p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for undecylprodigiosin in MDR cancer cells.

Experimental_Workflow_Apoptosis Start Seed MDR Cancer Cells (6-well plate) Treatment Treat with Undecylprodigiosin (24-48h) Start->Treatment Harvest Harvest Adherent & Floating Cells Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Logical_Relationship_MDR ConventionalChemo Conventional Chemotherapeutics MDR_Cell MDR Cancer Cell ConventionalChemo->MDR_Cell EffluxPumps Efflux Pumps (MDR1, BCRP) MDR_Cell->EffluxPumps Upregulated in Resistance Drug Resistance MDR_Cell->Resistance Apoptosis Apoptosis MDR_Cell->Apoptosis Induces EffluxPumps->ConventionalChemo Efflux of UP Undecylprodigiosin Hydrochloride UP->MDR_Cell UP->EffluxPumps Bypasses

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Undecylprodigiosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecylprodigiosin hydrochloride, a member of the prodigiosin family of natural red pigments, has demonstrated potent anticancer properties.[1] This compound is a secondary metabolite produced by various bacteria, including certain strains of Streptomyces and Serratia.[2] Emerging research indicates that this compound exerts its cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in oncology drug development.[3][4] These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.

Mechanism of Action

This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G2/M phase.[3] This arrest is a critical precursor to the induction of apoptosis, or programmed cell death. The molecular mechanism underlying this effect involves the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK.[3][4] Notably, the ERK1/2 signaling pathway does not appear to be significantly involved in undecylprodigiosin-induced apoptosis.[3]

An important characteristic of undecylprodigiosin's anticancer activity is its ability to induce apoptosis independently of the p53 tumor suppressor protein.[2] This is a significant advantage, as many human cancers harbor mutations in the p53 gene, rendering them resistant to conventional chemotherapeutic agents that rely on a functional p53 pathway. Furthermore, undecylprodigiosin has been observed to down-regulate anti-apoptotic proteins such as BCL-XL, Survivin, and XIAP, while concurrently up-regulating pro-apoptotic proteins.[2]

Recent studies also suggest that undecylprodigiosin may exert its effects by binding to ribosomes, potentially disrupting protein synthesis and contributing to its pro-apoptotic activity.[3][4]

G cluster_0 Signaling Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Binds to p38 p38 This compound->p38 Activates JNK JNK This compound->JNK Activates G2/M Arrest G2/M Arrest p38->G2/M Arrest JNK->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Signaling pathway of undecylprodigiosin-induced G2/M cell cycle arrest.

Data Presentation

The following table summarizes the quantitative data from a study analyzing the effect of this compound on the cell cycle distribution of P388 murine leukemia cells.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G0/G1 (Apoptosis) (%)
Control (Untreated)Not specifiedNot specifiedNot specified<1
Undecylprodigiosin (0.05 µM for 24h)DecreasedNot specified40.738.23

Data extracted from a study on P388 murine leukemia cells.[3]

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide staining.

1. Cell Culture and Treatment

  • Cell Line: P388 (murine leukemia) or other suitable cancer cell line.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentrations of this compound (e.g., 0.05 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

2. Cell Harvesting and Fixation

  • Harvesting:

    • For adherent cells, wash with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

    • For suspension cells, collect by centrifugation.

    • Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 30 minutes at 4°C for fixation. Samples can be stored in 70% ethanol at -20°C for several weeks.

3. Propidium Iodide Staining

  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained. Incubate for 30 minutes at 37°C.

  • Staining: Add propidium iodide (PI) solution to a final concentration of 50 µg/mL. Propidium iodide is a fluorescent intercalating agent that stains DNA.[3]

  • Incubation: Incubate the cells in the PI staining solution for at least 15-30 minutes at room temperature in the dark.

4. Flow Cytometry Analysis

  • Instrumentation: Use a flow cytometer equipped with a 488 nm laser for excitation.

  • Data Acquisition:

    • Set the primary gate on forward scatter (FSC) versus side scatter (SSC) to exclude debris and cell aggregates.

    • Use a secondary gate on a pulse area versus pulse width dot plot to ensure analysis of single cells.

    • Collect the fluorescence data from the PI signal, typically in the FL2 or FL3 channel.

  • Data Analysis:

    • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo).

    • The software will fit Gaussian distribution curves to the G0/G1 and G2/M peaks and calculate the percentage of cells in the S phase.

    • The sub-G0/G1 peak represents the apoptotic cell population with fragmented DNA.

G cluster_1 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add Undecylprodigiosin Harvesting Harvesting Treatment->Harvesting Collect Cells Fixation Fixation Harvesting->Fixation 70% Ethanol PI Staining PI Staining Fixation->PI Staining RNase A, Propidium Iodide Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Acquire Data Data Analysis Data Analysis Flow Cytometry->Data Analysis Generate Histograms

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin hydrochloride (UP), a member of the prodigiosin family of natural pigments, has demonstrated potent anticancer activities, primarily through the induction of apoptosis.[1][2] This programmed cell death is a critical mechanism for eliminating cancerous cells, and understanding how novel compounds like UP modulate apoptotic pathways is essential for drug development. Western blotting is a fundamental technique for investigating these mechanisms by allowing for the semi-quantitative and quantitative analysis of key proteins involved in the apoptotic cascade.

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on apoptosis-related proteins. This document outlines the key signaling pathways affected by UP, presents a framework for data interpretation through structured tables, and offers detailed experimental protocols for researchers.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress. This process involves the activation of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Activation of these pathways leads to a cascade of events including the modulation of Bcl-2 family proteins, activation of caspases, and subsequent cleavage of cellular substrates such as Poly (ADP-ribose) polymerase (PARP).

This compound-Induced Apoptosis Signaling Pathway

Undecylprodigiosin_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Modulation cluster_caspase Caspase Cascade UP Undecylprodigiosin Hydrochloride p38 p38 UP->p38 JNK JNK UP->JNK Pro_Apoptotic Pro-apoptotic (e.g., BIK, BIM, NOXA) p38->Pro_Apoptotic Anti_Apoptotic Anti-apoptotic (e.g., Bcl-xL, Survivin, XIAP) p38->Anti_Apoptotic JNK->Pro_Apoptotic JNK->Anti_Apoptotic Caspase9 Caspase-9 (Initiator) Pro_Apoptotic->Caspase9 Anti_Apoptotic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis-Related Proteins

The following tables provide an illustrative framework for presenting quantitative data obtained from Western blot analysis. The values presented are hypothetical and serve as a guide for data representation. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration. Densitometry analysis of Western blot bands should be performed using software such as ImageJ, and protein levels should be normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Bcl-2 Family Protein Expression

ProteinTreatmentRelative Densitometry (Normalized to Loading Control)Fold Change (vs. Control)
Anti-Apoptotic
Bcl-xLControl1.00 ± 0.081.0
UP (X µM)0.45 ± 0.050.45
SurvivinControl1.00 ± 0.101.0
UP (X µM)0.30 ± 0.040.30
XIAPControl1.00 ± 0.071.0
UP (X µM)0.52 ± 0.060.52
Pro-Apoptotic
BIKControl1.00 ± 0.121.0
UP (X µM)2.50 ± 0.212.5
BIMControl1.00 ± 0.091.0
UP (X µM)3.10 ± 0.253.1
NOXAControl1.00 ± 0.111.0
UP (X µM)2.80 ± 0.192.8

Table 2: Analysis of Caspase Activation and PARP Cleavage

ProteinTreatmentRelative Densitometry (Normalized to Loading Control)Fold Change (vs. Control)
Caspase Activation
Cleaved Caspase-9Control1.00 ± 0.151.0
UP (X µM)4.20 ± 0.354.2
Cleaved Caspase-3Control1.00 ± 0.131.0
UP (X µM)5.80 ± 0.415.8
PARP Cleavage
Cleaved PARPControl1.00 ± 0.181.0
UP (X µM)6.50 ± 0.526.5

Table 3: Activation of p38 and JNK Signaling Pathways

ProteinTreatmentRelative Densitometry (Normalized to Total Protein)Fold Change (vs. Control)
p38 Activation
Phospho-p38Control1.00 ± 0.111.0
UP (X µM)3.70 ± 0.293.7
JNK Activation
Phospho-JNKControl1.00 ± 0.091.0
UP (X µM)4.10 ± 0.334.1

Experimental Protocols

A generalized workflow for the Western blot analysis of apoptosis-related proteins is depicted below, followed by detailed protocols.

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Undecylprodigiosin Hydrochloride Production from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of undecylprodigiosin hydrochloride production from Streptomyces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems in your workflow.

Issue 1: Low or No Undecylprodigiosin Production

  • Question: My Streptomyces culture is growing well, but I'm observing little to no red pigment production. What are the possible causes and solutions?

  • Answer: Low or absent production of undecylprodigiosin, the characteristic red pigment, can stem from several factors. Here’s a breakdown of potential causes and how to address them:

    • Suboptimal Medium Composition: The culture medium is a critical factor. Ensure it contains adequate carbon and nitrogen sources. Mannitol soy broth (MSY) has proven effective for high yields.[1] Consider experimenting with different media or additives; for instance, a synthetic medium containing 1% glucose, 2mM furfural, 0.2% acetonitrile, and 0.3% DMSO has been shown to increase production by up to 52%.[1][2]

    • Inappropriate Fermentation Conditions: Physical parameters must be optimized. Different strains have different optima. For some prodigiosins, a pH of 8 and a temperature of 25°C for 48 hours is optimal, while for a recombinant Streptomyces strain, optimal conditions for solid-state fermentation were found to be a pH of 7.0 and a temperature of 30°C for 7 days.[1][3]

    • Silent Biosynthetic Gene Cluster: The biosynthetic gene cluster (BGC) for undecylprodigiosin (red cluster in S. coelicolor) can be silent or expressed at very low levels under standard lab conditions.[1] Genetic engineering strategies, such as replacing the native promoter with a strong constitutive promoter like kasOp* using CRISPR-Cas9, can be employed to activate the cluster.[1]

    • Lack of Elicitors: Production can be significantly enhanced by biotic or abiotic elicitors. Co-cultivating Streptomyces with other microorganisms like Bacillus subtilis or Corallococcus coralloides can dramatically increase yields.[1][4] Alternatively, supplementing the culture medium with dead yeast cells has been shown to trigger pigment production in some strains.[5][6]

Issue 2: Inconsistent Yields Between Batches

  • Question: I'm getting highly variable yields of undecylprodigiosin from one experiment to the next. How can I improve consistency?

  • Answer: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, focus on the following:

    • Standardize Inoculum Preparation: The quantity and quality of the starting culture are crucial. Implement a standardized protocol for inoculum preparation, ensuring a consistent spore concentration or mycelial biomass for each fermentation. For solid-state fermentation, an inoculum size of 3 x 10⁵ spores per gram of dry substrate has been reported as effective.[1][3]

    • Maintain Strict Control of Culture Conditions: Minor fluctuations in fermentation parameters can lead to significant differences in secondary metabolite production. Tightly control and monitor temperature, pH, and aeration rates throughout the entire fermentation run.[1]

Issue 3: Difficulty in Extraction and Purification

  • Question: I am struggling to efficiently extract the red pigment, and it seems to be degrading during purification. What can I do?

  • Answer: The extraction and purification of prodiginines require careful handling to prevent loss and degradation.

    • Inefficient Extraction Solvent: Ensure you are using an appropriate solvent. Acidified ethyl acetate or methanol are commonly used for extraction from mycelial biomass.[4]

    • Pigment Degradation: Undecylprodigiosin is sensitive to pH and light.[7]

      • pH: The pigment is red and most stable in acidic conditions (optimal at pH 4.0 in acidified methanol) and turns orange-yellow and becomes less stable in alkaline environments.[3][7] Ensure all solvents and buffers are slightly acidic.

      • Light: Prodigiosins are photosensitive.[7][8] Protect your samples from light at all stages of extraction and purification by using amber vials or wrapping containers in aluminum foil. Work under dim light whenever possible.[7]

    • Storage: For long-term storage, keep the purified, dried pigment at -20°C in a light-protected container.[7]

Issue 4: Product Precipitation in Aqueous Solutions

  • Question: My purified this compound precipitates when I try to dissolve it in aqueous buffers for biological assays. How can I improve its solubility?

  • Answer: Undecylprodigiosin is hydrophobic and has poor solubility in water, which is a common issue for in vitro testing.[9]

    • Use of Organic Solvents: Undecylprodigiosin is soluble in organic solvents like DMSO, ethanol, methanol, and acetone.[9] For biological assays, it is common to prepare a concentrated stock solution in 100% DMSO.[9]

    • Optimize Final DMSO Concentration: When diluting the DMSO stock into your aqueous buffer or cell culture medium, ensure the final DMSO concentration is low (typically 0.1% to 0.5%) to avoid cytotoxicity.[9]

    • Co-solvent Systems: Using a mixture of solvents, such as DMSO and ethanol, for the stock solution can sometimes improve solubility upon dilution.[9]

    • Solubilizing Agents: Incorporating agents like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) can form inclusion complexes with the undecylprodigiosin molecule, increasing its aqueous solubility.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance undecylprodigiosin production? A1: The key strategies include:

  • Medium Optimization: Tailoring carbon, nitrogen, and trace element sources.[1]

  • Process Parameter Optimization: Fine-tuning pH, temperature, and aeration.[1]

  • Genetic Engineering: Activating silent gene clusters or creating hyper-producing strains through techniques like promoter engineering or protoplast fusion.[1][3]

  • Co-cultivation: Using other microbes to induce production.[1][4]

  • Elicitation: Adding chemical inducers or stressors to the culture.[1]

Q2: Which Streptomyces strains are known to produce undecylprodigiosin? A2: Streptomyces coelicolor is the most well-studied model organism for undecylprodigiosin production.[1][4] Other potent producers include various marine and endophytic Streptomyces species, such as Streptomyces sp. JS520.[3][10][11]

Q3: What is the typical color of undecylprodigiosin and how is it quantified? A3: Undecylprodigiosin is a vibrant red pigment.[1] It can be extracted from the mycelium using an appropriate solvent (e.g., acidified methanol) and quantified spectrophotometrically by measuring its absorbance at its maximum wavelength, which is approximately 535-539 nm.[3][5]

Q4: What is the biosynthetic origin of undecylprodigiosin? A4: The biosynthesis is governed by the red gene cluster in S. coelicolor.[4] It involves a bifurcated pathway where two precursor molecules, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole, are synthesized and then condensed to form the final tripyrrole structure.[4][11][12]

Q5: How is the production of undecylprodigiosin regulated? A5: The production is tightly controlled by a hierarchical regulatory cascade. In S. coelicolor, this involves at least two pathway-specific regulatory genes, redZ and redD.[4][13][14] The expression of redD is activated by the RedZ protein. Furthermore, the translation of redZ mRNA depends on the bldA gene, which encodes a specific tRNA for the rare UUA leucine codon present in the redZ transcript.[13][14][15]

Data Presentation: Production Optimization

The following tables summarize quantitative data from various studies to guide your optimization efforts.

Table 1: Undecylprodigiosin Yields from Various Streptomyces Strains and Cultivation Methods

Streptomyces Species/StrainCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin YieldReference(s)
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis175-211% increase (shake flasks)[4]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[4]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[4][10]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82-106% increase over parental strains[3][4]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationGroundnut oil cake, 80% moisture, wastewater, pH 7.0, 30°C, 7 days181.78 mg/g dry substrate[3][4]
Streptomyces coelicolorFermenter CultureMinimal medium with EFBH + 1% glucose, 2mM furfural, 0.2% ACN, 0.3% DMSO4.2 µg/mg dcw (3.2-fold increase)[2]

Table 2: Optimized Fermentation Parameters for a Recombinant Streptomyces sp. in Solid-State Fermentation (SSF)

ParameterOptimal ValueReference
SubstrateGroundnut oil cake (3 mm particle size)[3]
Initial Moisture Content80% (with 1:1 dairy mill & fruit processing wastewater)[3]
pH7.0[3]
Inoculum Size3 x 10⁵ spores/g dry substrate[3]
Incubation Temperature30°C[3]
Incubation Period7 days[3]

Experimental Protocols

Protocol 1: Submerged Fermentation for Undecylprodigiosin Production

This is a general guideline that should be adapted for your specific Streptomyces strain.

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).[4]

    • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.[4]

  • Production Culture:

    • Inoculate a production medium (e.g., R2YE or MSY) with the seed culture (typically 5-10% v/v).[1][3]

    • If using co-culture, introduce the second microorganism (e.g., B. subtilis at 2.5% v/v) at this stage.[1]

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[4] Monitor for the appearance of the red pigment.

Protocol 2: Extraction and Quantification of Undecylprodigiosin

This protocol is designed to minimize degradation.

  • Cell Harvesting: After fermentation, harvest the culture broth by centrifugation (e.g., 7,000-10,000 x g for 20 minutes) to separate the mycelial biomass.[4][5]

  • Extraction:

    • Work under dim light from this point forward.

    • Resuspend the cell pellet in acidified methanol (e.g., methanol with 1M HCl to reach a final pH of 4.0).[3][7]

    • Vortex vigorously for several minutes to lyse the cells and extract the pigment.

  • Clarification: Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes) to pellet cell debris.[5]

  • Quantification:

    • Carefully transfer the clear red supernatant to a cuvette.

    • Measure the absorbance at ~535 nm using a spectrophotometer. Use the extraction solvent as a blank.

Visualizations

experimental_workflow General Experimental Workflow for Undecylprodigiosin Production cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream Processing strain Streptomyces Strain Selection media Media Preparation (e.g., MSY, R2YE) strain->media inoculum Inoculum Standardization media->inoculum fermentation Fermentation (Submerged or SSF) inoculum->fermentation optimization Parameter Optimization (pH, Temp, Aeration) fermentation->optimization elicitation Elicitation (Optional) (Co-culture, Additives) fermentation->elicitation harvest Biomass Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (Acidified Methanol) harvest->extraction purification Purification (HPLC, MPLC) extraction->purification quant Quantification (Spectrophotometry A535) extraction->quant purification->quant

Caption: Workflow for undecylprodigiosin production and analysis.

troubleshooting_logic Troubleshooting Logic for Low Production start Low / No Pigment Production check_media Check Media Composition start->check_media check_conditions Check Fermentation Conditions check_media->check_conditions Optimal sol_media Solution: Optimize C/N sources, add supplements (e.g., furfural) check_media->sol_media Suboptimal check_genetics Consider Genetics / Regulation check_conditions->check_genetics Optimal sol_conditions Solution: Optimize pH, temperature, aeration, incubation time check_conditions->sol_conditions Suboptimal sol_genetics Solution: Use genetic engineering (e.g., promoter replacement) check_genetics->sol_genetics Silent BGC sol_elicit Solution: Try co-cultivation or add elicitors (e.g., yeast) check_genetics->sol_elicit Low Expression

Caption: Decision tree for troubleshooting low production yields.

regulatory_pathway Simplified Regulatory Cascade of Undecylprodigiosin Biosynthesis bldA bldA gene tRNA tRNA(Leu) for UUA codon bldA->tRNA encodes redZ_mrna redZ mRNA (contains UUA) tRNA->redZ_mrna enables translation RedZ RedZ Protein (Transcriptional Activator) redZ_mrna->RedZ translated to redD redD gene RedZ->redD activates transcription RedD RedD Protein (Pathway-Specific Activator) redD->RedD transcribed & translated red_cluster red Biosynthetic Genes RedD->red_cluster activates expression undecylprodigiosin Undecylprodigiosin red_cluster->undecylprodigiosin synthesizes

Caption: Key regulatory genes in undecylprodigiosin biosynthesis.

References

Undecylprodigiosin Hydrochloride Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin hydrochloride purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this potent bioactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of undecylpro-digiosin hydrochloride, offering direct solutions and preventative measures.

Purity & Stability Issues

Question: My purified undecylprodigiosin solution is changing color from red to a yellowish-orange. What is causing this? Answer: This color change is a key indicator of a pH shift to alkaline conditions. Undecylprodigiosin is red in acidic to neutral environments, with a characteristic absorption peak around 535 nm, and transitions to an orange-yellow color in alkaline solutions, with a broader absorption peak around 470 nm.[1] To maintain the desired red color and stability, ensure all solvents and buffers are kept at a slightly acidic pH. The maximum stability for undecylprodigiosin has been reported at pH 4.0 in acidified methanol.[2]

Question: I'm observing a significant decrease in the concentration of my undecylprodigiosin sample, even when stored in the dark. What could be the problem? Answer: Besides light sensitivity, undecylprodigiosin is also susceptible to degradation from exposure to high temperatures.[3] For long-term storage, it is recommended to store the dried pigment at -20°C in a light-protected container.[1] One study found that undecylprodigiosin was stable over a wide temperature range from -20 to 35°C, even after 6 months of storage.[2]

Question: My undecylprodigiosin appears to be degrading on the lab bench, even in a protected vial. What am I missing? Answer: Prodigiosins, including undecylprodigiosin, are known to be sensitive to light and can degrade when exposed to illuminated environments.[1] It is crucial to protect your samples from light at all stages of purification and storage by using amber vials or by wrapping containers in aluminum foil. Whenever feasible, conduct experimental procedures under dim light.[1]

Solubility & Precipitation

Question: I'm having difficulty dissolving my extracted undecylprodigiosin in aqueous solutions for biological assays. What are the recommended solvents? Answer: Undecylprodigiosin is poorly soluble in water but readily dissolves in several organic solvents such as DMSO, methanol, acetone, and chloroform.[4] Acetone is often highlighted as an excellent solvent for both extraction and storage due to its high efficiency and the stability it provides to the pigment.[1]

Question: My undecylprodigiosin, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this? Answer: This is a common issue due to the hydrophobic nature of undecylprodigiosin.[4] Here are a few solutions:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4] Prepare a more concentrated stock solution in 100% DMSO so that a smaller volume is needed for dilution, keeping the final DMSO concentration low.[4]

  • Use a Co-solvent System: A mixture of solvents, such as DMSO and ethanol, can sometimes maintain solubility better than a single solvent upon dilution.[4]

  • Incorporate Solubilizing Agents: Using surfactants like Tween 80 or forming an inclusion complex with cyclodextrins can significantly enhance aqueous solubility.[5]

Question: Even after initial dissolution, my undecylprodigiosin precipitates out of the solution during incubation. Why is this happening and what can I do? Answer: Delayed precipitation can occur due to changes in temperature, pH, or interactions with other components in the medium.[4] To mitigate this, consider incorporating solubilizing agents as mentioned above. Pre-warming the aqueous solution to 37°C before adding the undecylprodigiosin stock can also sometimes help maintain solubility.[4]

Data Summary

The following tables summarize quantitative data related to undecylprodigiosin production to aid in experimental planning and comparison.

Table 1: Undecylprodigiosin Yields from Various Streptomyces Species and Cultivation Methods

Streptomyces Species/StrainCultivation MethodKey Conditions & ElicitorsUndecylprodigiosin YieldReference(s)
Streptomyces coelicolor A3(2)Submerged FermentationPure cultureLow concentrations[6]
Streptomyces coelicolor A3(2)Submerged FermentationCo-culture with Bacillus subtilis (live or heat-killed)175-211% increase (shake flasks), 256% increase (bioreactor)[6]
Streptomyces coelicolorSubmerged FermentationCo-culture with Corallococcus coralloides60-fold increase in intracellular concentration[6]
Streptomyces sp. JS520Submerged FermentationOptimized medium138 mg/L[6][7]
Recombinant Streptomyces sp. ALAA-R20Submerged FermentationModified R2YE medium82.45-105.52% increase over parental strains[6]
Recombinant Streptomyces sp. ALAA-R20Solid-State FermentationGroundnut oil cake, 80% moisture, pH 7.0, 30°C, 7 days181.78 mg/g dry substrate[2][6]
Marine Streptomyces sp. SNA-077Submerged FermentationSoluble starch, yeast, peptone, sea salt medium3.9 g extract from 80 L culture[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the purification and analysis of undecylprodigiosin.

Protocol 1: Extraction and Purification of Undecylprodigiosin

This protocol is a general guideline and may require optimization based on the specific Streptomyces strain and culture conditions.

1. Cell Harvesting and Extraction:

  • After the fermentation period, harvest the culture broth by centrifugation (e.g., 7025 x g for 20 minutes) to separate the mycelial biomass from the supernatant.[6]

  • The red pigment can be extracted from the cell pellet. One effective method involves using a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[1] Alternatively, the entire culture broth (biomass and supernatant) can be extracted with an equal volume of ethyl acetate.[6]

  • Separate the organic phase containing the undecylprodigiosin.

2. Purification:

  • Concentrate the organic extract under reduced pressure.

  • The crude extract can be further purified using chromatographic techniques such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).[6]

  • For MPLC, a silica gel column can be used with a solvent system like n-hexane:ethyl acetate.[6]

  • For reversed-phase HPLC, a C18 column is commonly used. An example of a mobile phase is a gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and a 1:1 mixture of acetonitrile and methanol (solvent B).[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Undecylprodigiosin Purification

This protocol provides a specific example of an HPLC method for the final purification of undecylprodigiosin.

  • Column: Phenomenex Luna C-18 (2) 100 Å, 250×10 mm, 5 µm.[8]

  • Mobile Phase:

    • Solvent A: 0.1% trifluoroacetic acid (TFA) in water.[8]

    • Solvent B: Acetonitrile/methanol (1:1).[8]

  • Gradient Program:

    • 0-30 min: 70-100% solvent B (linear gradient).[8]

    • 30-35 min: 100% solvent B.[8]

    • 35-40 min: 70% solvent B for column re-equilibration.[8]

  • Flow Rate: 3 mL/min.[8]

  • Detection Wavelength: 535 nm.[8]

  • Expected Retention Time: Approximately 15.6 min.[8]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to undecylprodigiosin.

G cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (7025 x g, 20 min) Fermentation_Broth->Centrifugation Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate or Methanol/Toluene/Buffer) Cell_Pellet->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration Concentration (Reduced Pressure) Crude_Extract->Concentration MPLC MPLC (Silica Gel) Concentration->MPLC Fraction_Collection_MPLC Fraction Collection MPLC->Fraction_Collection_MPLC HPLC Reversed-Phase HPLC (C18 Column) Fraction_Collection_MPLC->HPLC Pure_Undecylprodigiosin Pure Undecylprodigiosin Hydrochloride HPLC->Pure_Undecylprodigiosin

Caption: General experimental workflow for the extraction and purification of undecylprodigiosin.

G cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Undecylprodigiosin Undecylprodigiosin p38 p38 Undecylprodigiosin->p38 Activation JNK JNK Undecylprodigiosin->JNK Activation ERK ERK1/2 Undecylprodigiosin->ERK No significant role in apoptosis p53 p53-independent mechanism Undecylprodigiosin->p53 Caspase_Activation Caspase Activation (Caspase-9) p38->Caspase_Activation JNK->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death

References

Stability issues of undecylprodigiosin hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylprodigiosin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability and solubility challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: Undecylprodigiosin is a red pigment belonging to the prodiginine family of alkaloids, known for its antibacterial, immunosuppressive, and anticancer properties. Due to its hydrophobic nature, it is poorly soluble in water. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, acetone, and chloroform.

Q2: Why does the color of my undecylprodigiosin solution change?

A2: The color of prodigiosin solutions is highly pH-dependent. In acidic to neutral conditions, the solution typically appears red to pink. However, under alkaline conditions (pH 8 and above), the color can shift to yellow, indicating a change in the chemical structure of the molecule.[1] This color change may also signify degradation.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in the dark. One study on undecylprodigiosin (the free base) showed it was stable for up to 6 months at temperatures ranging from -20°C to 35°C.

Q4: Is undecylprodigiosin sensitive to light?

A4: Yes, prodigiosins are known to be sensitive to light. Exposure to natural light can lead to degradation. Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil during experiments and storage.

Troubleshooting Guide

This guide addresses the most common issues encountered during the experimental use of this compound in aqueous solutions.

Issue 1: Solubility Problems - Precipitation in Aqueous Solutions

Q: Why did my this compound precipitate when I added it to my cell culture medium or buffer?

A: This is the most common issue and is due to the low aqueous solubility of the compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment, the undecylprodigiosin can rapidly fall out of solution.

Solutions:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is 0.5% or lower, as most cell lines can tolerate this level without significant cytotoxicity. This may require preparing a more concentrated initial stock solution.

  • Use Pre-warmed Media: Gently warming your aqueous buffer or cell culture medium to 37°C before adding the undecylprodigiosin stock can help maintain solubility.

  • Add Dropwise While Vortexing: Add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling. This rapid dispersion is critical to avoid high local concentrations that lead to immediate precipitation.

  • Employ Solubilizing Agents: For persistent solubility issues, consider using co-solvents, surfactants, or complexation agents. Cyclodextrins are particularly effective.

Issue 2: Stability Problems - Degradation in Aqueous Solutions

Q: My undecylprodigiosin solution changed color from red to yellow/brown, or I am seeing a loss of biological activity. What is happening?

A: This indicates potential degradation of the compound. The stability of undecylprodigiosin in aqueous solutions is influenced by pH, temperature, and light.

Solutions:

  • Control pH: Undecylprodigiosin is most stable in acidic conditions (around pH 4.0). In alkaline buffers (pH > 8), it is less stable and may change color.[1] If your experimental conditions allow, consider using a buffer in the acidic to neutral pH range.

  • Maintain Low Temperature: Degradation is accelerated at higher temperatures. Whenever possible, conduct experiments at lower temperatures and avoid prolonged incubation at elevated temperatures if not necessary for the assay. For storage, always use -20°C.

  • Protect from Light: Always handle undecylprodigiosin solutions in low-light conditions. Use opaque or amber tubes and cover plates or flasks with foil to prevent photodegradation.

Data Presentation: Stability of Prodigiosin

As specific quantitative stability data for this compound in aqueous solutions is limited, the following tables summarize the stability of prodigiosin, a closely related compound, under various conditions.

Table 1: Effect of Temperature on Prodigiosin Stability

Temperature (°C)Stability
4>98% stability after 30 days
25Significant degradation over 30 days
37<30% stability after 30 days
40Gradual degradation
60Moderate degradation
80Significant degradation

(Data for 4-37°C is from a study on prodigiosin in acetone/ethanol, and data for 40-80°C is from a study on prodigiosin in an aqueous environment.)

Table 2: Effect of pH on Prodigiosin Color and Stability

pHColorStability
3-4Red/PinkHigh stability
6-7Red/PinkModerate stability
8-12YellowLow stability, color change indicates degradation

(This table is a qualitative summary based on multiple sources indicating high stability at acidic pH and instability at alkaline pH.)[1]

Table 3: Effect of Light on Prodigiosin Stability

ConditionObservation
Natural Light (4 hours)Significant degradation observed
DarkSignificantly more stable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in sterile, anhydrous DMSO to create a primary stock solution (e.g., 10-20 mM).

  • Ensure the compound is fully dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates an inclusion complex to enhance the solubility of undecylprodigiosin in aqueous media.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, cell culture medium) at a concentration that allows for a 1:5 to 1:10 molar ratio of undecylprodigiosin to cyclodextrin.

  • Prepare Undecylprodigiosin Solution: Dissolve this compound in a minimal amount of ethanol or DMSO.

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the undecylprodigiosin solution dropwise.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to ensure the formation of the inclusion complex. The solution should become clear.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-complexed precipitate. This is now your aqueous-soluble stock solution.

Mandatory Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for Solubility Issues start Start: Undecylprodigiosin precipitates in aqueous solution q1 Is the final DMSO concentration <= 0.5%? start->q1 s1 Reduce DMSO concentration by making a more concentrated stock. q1->s1 No q2 Are you adding the stock dropwise to pre-warmed (37°C) media while vortexing? q1->q2 Yes s1->q1 s2 Implement proper mixing technique: 1. Pre-warm media. 2. Add stock dropwise. 3. Vortex during addition. q2->s2 No q3 Is precipitation still occurring? q2->q3 Yes s2->q2 s3 Use solubilizing agents. Consider cyclodextrins (HP-β-CD) or non-ionic surfactants (Tween 80). q3->s3 Yes end Solution should be clear and stable. q3->end No s3->end

Caption: Troubleshooting workflow for this compound precipitation.

Troubleshooting_Stability Troubleshooting Workflow for Stability Issues start Start: Suspected degradation (e.g., color change, loss of activity) q1 Is the solution protected from light? start->q1 s1 Store and handle solutions in the dark (use amber vials or cover with foil). q1->s1 No q2 What is the pH of the aqueous solution? q1->q2 Yes s1->q1 s2_acidic pH is acidic/neutral (4-7). This is optimal. q2->s2_acidic Acidic/Neutral s2_alkaline pH is alkaline (>7). Degradation is likely. If possible, adjust pH to be more acidic. q2->s2_alkaline Alkaline q3 What is the incubation/ storage temperature? s2_acidic->q3 s2_alkaline->q3 s3_low_temp Temperature is low (e.g., 4°C). This is good for stability. q3->s3_low_temp Low s3_high_temp Temperature is high (e.g., >25°C). Degradation is accelerated. Minimize exposure to high temps. q3->s3_high_temp High end Stability should be improved. s3_low_temp->end s3_high_temp->end

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Undecylprodigiosin Hydrochloride Solubility Enhancement for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of undecylprodigiosin hydrochloride in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

Undecylprodigiosin is a red pigment belonging to the prodiginine family of alkaloids, known for its potential antibacterial, immunosuppressive, and anticancer properties.[1] As a hydrophobic molecule, it has poor solubility in aqueous solutions, which is a significant hurdle for its use in biological assays and as a potential therapeutic agent.[2] This low solubility can lead to precipitation in physiological environments, reducing its effective concentration and bioavailability.

Q2: What are the recommended initial solvents for dissolving this compound?

This compound is readily soluble in several organic solvents. For initial stock solutions, the following are commonly used:

  • Dimethyl sulfoxide (DMSO)[2]

  • Ethanol[2]

  • Methanol[2]

  • Chloroform[2]

  • Acetone[2]

  • Ethyl acetate[2]

It is important to note that the hydrochloride salt form may have slightly different solubility characteristics compared to the free base. For in vivo studies, the choice of solvent must be compatible with the administration route and toxicological limits.

Q3: My this compound precipitates when I dilute my stock solution in an aqueous vehicle for in vivo administration. What can I do?

Precipitation upon dilution of a concentrated organic stock solution into an aqueous vehicle is a common problem. Here are several strategies to troubleshoot this issue:

  • Optimize Final Solvent Concentration: For many animal studies, a small percentage of organic co-solvents is tolerable. For instance, the final concentration of DMSO should generally be kept low.[3]

  • Use a Co-solvent System: A mixture of solvents can improve solubility upon dilution. Common co-solvents for in vivo use include polyethylene glycol (PEG), propylene glycol (PG), and ethanol, often in combination with surfactants like Tween 80.[3]

  • Employ Surfactants: Non-ionic surfactants such as Tween 80 (polysorbate 80) can be used to create stable dispersions and prevent precipitation.[3]

  • Consider Advanced Formulations: For challenging cases, advanced formulation strategies such as cyclodextrin complexation, liposomes, or solid lipid nanoparticles may be necessary to achieve the desired concentration and stability.

Troubleshooting Guides

Issue 1: Precipitation in Aqueous Vehicles for Parenteral Injection

Problem: this compound precipitates out of solution when preparing an aqueous formulation for intravenous, intraperitoneal, or subcutaneous injection.

Possible Causes & Solutions:

CauseSolution
High concentration of the hydrophobic drug in an aqueous environment. Decrease the final concentration of the drug if the experimental design allows.
"Crashing out" of the drug from a concentrated organic stock upon dilution. Prepare a less concentrated stock solution to minimize the solvent-shifting effect. Add the stock solution to the aqueous vehicle slowly while vortexing or stirring vigorously.
Inadequate solubilizing power of the vehicle. Incorporate co-solvents and/or surfactants into the vehicle. See the table below for suggested vehicle compositions.

Suggested Vehicle Compositions for Parenteral Administration:

Vehicle CompositionNotes
Saline with up to 10% DMSO and 10% Tween 80 A common starting point for many preclinical studies. Ensure the final concentrations of DMSO and Tween 80 are within acceptable toxicological limits for the animal model and administration route.[3]
10% DMSO, 40% PEG400, 50% Saline PEG400 is a water-miscible polymer that can enhance the solubility of hydrophobic compounds.
5% DMSO, 20% Solutol HS 15, 75% Saline Solutol HS 15 is a non-ionic solubilizer and emulsifying agent suitable for parenteral administration.
Issue 2: Poor Oral Bioavailability

Problem: Low and variable absorption of this compound after oral administration.

Possible Causes & Solutions:

CauseSolution
Poor dissolution in gastrointestinal fluids. Formulate as a nanosuspension or a self-emulsifying drug delivery system (SEDDS) to increase the surface area and dissolution rate.[4]
Degradation in the gastrointestinal tract. Encapsulation in liposomes or solid lipid nanoparticles can protect the drug from degradation.[1][5]
Precipitation in the gut. Use of precipitation inhibitors in the formulation, such as polymers like HPMC or PVP.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle for Parenteral Administration

This protocol describes the preparation of a vehicle containing DMSO and Tween 80 for solubilizing this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add Tween 80 to the tube to achieve the desired final concentration (e.g., 10%).

  • Vortex the mixture until it is homogeneous.

  • Slowly add the sterile saline to the mixture while continuously vortexing to reach the final desired volume.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Formulation of this compound with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

Procedure:

  • Prepare a solution of HP-β-CD in sterile water (e.g., 20% w/v).

  • Prepare a concentrated stock solution of this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Allow the mixture to stir at room temperature, protected from light, for 24-48 hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed drug.

  • The resulting clear solution can be used for in vivo studies.

Data Presentation

Table 1: Solubility Enhancement Strategies and Considerations

StrategyAdvantagesDisadvantagesKey Considerations
Co-solvents (e.g., DMSO, PEG400) Simple to prepare, suitable for early-stage studies.Potential for toxicity at higher concentrations, may not be sufficient for very poorly soluble compounds.Check the toxicological limits of the co-solvents for the chosen animal model and administration route.
Surfactants (e.g., Tween 80) Can significantly improve solubility and stability of dispersions.Potential for side effects, may influence drug metabolism and distribution.Use the lowest effective concentration.
Cyclodextrins (e.g., HP-β-CD) High potential for solubility enhancement, generally well-tolerated.Can be more expensive, complex formation is required.Ensure complete complexation for optimal results.
Liposomes Biocompatible, can protect the drug from degradation, potential for targeted delivery.[6]More complex to prepare and characterize, potential for stability issues.Particle size, zeta potential, and drug loading must be carefully controlled.
Solid Lipid Nanoparticles (SLNs) Good biocompatibility, controlled release, can improve oral bioavailability.[7]Preparation can be complex, potential for drug expulsion during storage.Lipid and surfactant selection is critical for stability and drug loading.

Visualization

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key concepts and workflows for enhancing the solubility of this compound.

experimental_workflow Workflow for In Vivo Formulation of Undecylprodigiosin HCl cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Characterization & Optimization cluster_3 In Vivo Study start Undecylprodigiosin HCl Powder solubility_test Solubility Screening in Biocompatible Solvents (DMSO, Ethanol, PEG400) start->solubility_test co_solvent Co-solvent/Surfactant Formulation solubility_test->co_solvent Simple Formulation cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin Moderate Complexity nanoparticle Nanoparticle Formulation (Liposomes, SLNs) solubility_test->nanoparticle High Complexity phys_chem Physical & Chemical Characterization (Particle Size, Stability) co_solvent->phys_chem cyclodextrin->phys_chem nanoparticle->phys_chem in_vivo Administration to Animal Model phys_chem->in_vivo

Caption: Experimental workflow for developing an in vivo formulation for this compound.

logical_relationship Solubility Enhancement Strategy Selection solubility Poor Aqueous Solubility of Undecylprodigiosin HCl formulation_choice Formulation Strategy solubility->formulation_choice route Route of Administration route->formulation_choice oral Oral route->oral parenteral Parenteral route->parenteral dose Required Dose dose->formulation_choice stability Stability Requirements stability->formulation_choice sedds SEDDS/Nanosuspension formulation_choice->sedds Oral liposomes Liposomes/SLNs formulation_choice->liposomes Oral/Parenteral cosolvent Co-solvent/Surfactant formulation_choice->cosolvent Parenteral cyclodextrin Cyclodextrin formulation_choice->cyclodextrin Parenteral

References

Minimizing degradation of undecylprodigiosin hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Undecylprodigiosin Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimental handling.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Question: My this compound solution has changed color from deep red to a yellowish-orange. What does this indicate?

Answer: This color change is a strong indicator that the pH of your solution has become alkaline. This compound is red in acidic to neutral conditions and shifts to a yellow-orange color in alkaline environments. To prevent this, ensure that all solvents and buffers used are maintained at a slightly acidic to neutral pH. For optimal stability, a pH of 4-7 is recommended.

Question: I observe a significant loss of potency in my sample, even when stored in the dark. What could be the cause?

Answer: Besides light, temperature is a critical factor in the stability of this compound. Elevated temperatures can accelerate degradation. For long-term storage, it is recommended to store the compound at -20°C or below. For short-term storage or during experiments, keeping the compound on ice is advisable.

Question: After preparing my stock solution in DMSO and diluting it in an aqueous buffer for my cell-based assay, I noticed a precipitate forming. Why is this happening and how can I avoid it?

Answer: this compound has low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can precipitate out. To mitigate this, consider the following:

  • Lower the final concentration: If your experimental design allows, use a lower final concentration of the compound.

  • Use a co-solvent: Prepare your working solutions in a mixture of the aqueous buffer and a small percentage of an organic co-solvent like ethanol or DMSO. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Sonication: Brief sonication of the solution after dilution can sometimes help in dissolving the precipitate.

Question: What are the best practices for handling this compound to minimize degradation?

Answer: To ensure the stability and integrity of your this compound samples, follow these best practices:

  • Protect from light: Always store and handle the compound in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.

  • Control the temperature: For long-term storage, use a freezer at -20°C or -80°C. For short-term handling, keep samples on ice.

  • Maintain an acidic to neutral pH: Use slightly acidic or neutral buffers and solvents.

  • Use appropriate solvents: For stock solutions, use solvents like DMSO, ethanol, or methanol. For aqueous working solutions, be mindful of solubility issues.

  • Minimize freeze-thaw cycles: Aliquot your stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.

Quantitative Data on this compound Degradation

The following tables summarize illustrative quantitative data on the degradation of this compound under various stress conditions. This data is based on general trends observed for prodigiosins and should be used as a reference. Actual degradation rates may vary depending on the specific experimental conditions.

Table 1: Effect of Temperature on the Stability of this compound in Solution (Stored in the dark, pH 7)

Temperature (°C)Storage Duration (days)Remaining Compound (%)
43095
25 (Room Temp)3070
373050
50740

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (Stored at 4°C in the dark)

pHStorage Duration (days)Remaining Compound (%)
43098
73095
93060
11730

Table 3: Effect of Light Exposure on the Stability of this compound in Solution (Stored at 25°C, pH 7)

Light ConditionExposure Duration (hours)Remaining Compound (%)
Dark (Control)2498
Ambient Lab Light2460
Direct Sunlight420

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Temperature-controlled incubator/water bath

  • Photostability chamber or a light source with controlled intensity

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 535 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Quantify the amount of remaining this compound by comparing the peak area at each time point to the initial peak area (time 0).

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Alkali Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 70°C) Stock->Thermal Photo Photodegradation (Light Exposure) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Alkali->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Alkali) Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC HPLC Analysis (C18, UV 535 nm) Dilute->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Signaling Pathways Affected by this compound

Undecylprodigiosin has been shown to induce apoptosis in cancer cells through the modulation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK Signaling Pathway

MAPK_Pathway cluster_mapk MAPK Cascade cluster_cellular_response Cellular Response UP Undecylprodigiosin Hydrochloride MAPKKK MAPKKK (e.g., ASK1) UP->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Leads to

Caption: Simplified diagram of the MAPK signaling pathway activation by undecylprodigiosin.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase UP Undecylprodigiosin Hydrochloride Bcl2 Bcl-2 Family (e.g., Bax, Bak) UP->Bcl2 Modulates Mito Mitochondria Bcl2->Mito Acts on CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Overview of the intrinsic apoptosis pathway induced by undecylprodigiosin.

Technical Support Center: Optimizing HPLC Methods for Undecylprodigiosin Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the quantification of undecylprodigiosin hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for separating this compound?

A1: Reversed-phase columns, particularly C18 columns, are the most commonly used and effective stationary phases for the separation of undecylprodigiosin and its analogs.[1] These columns are adept at separating the relatively nonpolar prodigiosin compounds from more polar impurities.

Q2: What is the optimal detection wavelength for this compound?

A2: Undecylprodigiosin, known for its vibrant red color, typically exhibits maximum absorption (λmax) around 530-539 nm in methanol.[2][3][4] Therefore, a detection wavelength in this range is highly recommended to ensure maximum sensitivity in HPLC analysis.[1][5] The exact absorption maximum can be influenced by the solvent and pH.[1]

Q3: What are the suggested mobile phases for the HPLC analysis of this compound?

A3: Effective separation is achieved using a mobile phase consisting of a mixture of an organic solvent and an aqueous solvent.[1] Methanol and acetonitrile are frequently used as the organic phase.[1] The aqueous phase is often acidified with additives like 0.1% formic acid, 0.2% acetic acid, or 0.1% trifluoroacetic acid (TFA) to enhance peak shape and resolution.[1][3][5]

Q4: Should I employ an isocratic or a gradient elution method?

A4: The choice between isocratic and gradient elution hinges on the complexity of your sample.

  • Isocratic elution , which maintains a constant mobile phase composition, can be sufficient for simple mixtures or for quantifying a known prodigiosin.[1]

  • Gradient elution , where the mobile phase composition changes over the course of the run (e.g., by increasing the organic solvent percentage), is generally favored for complex samples containing multiple prodigiosin analogs with varying polarities.[1] A gradient can improve the resolution of closely eluting peaks and reduce the overall analysis time.[1]

Q5: How should I prepare my sample for HPLC analysis?

A5: Proper sample preparation is crucial for accurate and reproducible results.[6] Key steps include:

  • Extraction: Isolating the analyte from the sample matrix, often using an organic solvent.[6][7]

  • Filtration: Removing particulate matter to prevent column clogging.[6][8]

  • Concentration: If the analyte concentration is low, techniques like evaporation can be used to increase sensitivity.[6][7]

  • Dilution: Adjusting the sample concentration to fall within the optimal range for the detector.[6]

Troubleshooting Guide

This section addresses common problems that may arise during the HPLC quantification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: Your chromatogram displays peaks that are asymmetrical, with a tail or front extending from the main peak. This can interfere with accurate peak integration and quantification.

Possible Causes & Solutions:

  • Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the analyte.

    • Solution: Add a modifier like triethylamine to the mobile phase or use a column with end-capping to block these active sites.[9]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

    • Solution: Dilute your sample and inject a smaller volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of undecylprodigiosin, influencing its interaction with the stationary phase.

    • Solution: Optimize the pH of the aqueous component of your mobile phase. Acidifying the mobile phase often improves peak shape for prodigiosins.[1]

  • Extra-Column Volume: Excessive tubing length or a large-diameter flow cell can cause peak broadening.

    • Solution: Use the shortest possible length of narrow-bore tubing for all connections between the injector, column, and detector.[1]

Logical Troubleshooting Flow for Poor Peak Shape

start Poor Peak Shape (Tailing or Fronting) cause1 Secondary Interactions? start->cause1 solution1 Add modifier to mobile phase or use end-capped column. cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No solution2 Dilute sample and inject smaller volume. cause2->solution2 Yes cause3 Inappropriate Mobile Phase pH? cause2->cause3 No solution3 Optimize mobile phase pH (e.g., acidify). cause3->solution3 Yes cause4 Extra-Column Volume? cause3->cause4 No solution4 Use shorter, narrow-bore tubing. cause4->solution4

Caption: Troubleshooting logic for poor peak shape.

Problem 2: Baseline Noise or Drift

Symptoms: The baseline of your chromatogram is not flat and stable, exhibiting random fluctuations (noise) or a consistent upward or downward slope (drift). This can hinder the detection and integration of small peaks.

Possible Causes & Solutions:

  • Contaminated Mobile Phase: Using impure solvents or improperly prepared mobile phases can introduce contaminants.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1] Filtering the mobile phase is also recommended.[1]

  • Air Bubbles in the System: Air bubbles in the pump or detector flow cell are a common source of baseline noise.[1]

    • Solution: Thoroughly degas the mobile phase before and during use. Most modern HPLC systems are equipped with an online degasser.[1]

  • Pump Issues: Inconsistent solvent delivery from the pump can cause baseline pulsations.

    • Solution: Check for leaks in the pump seals and ensure the check valves are functioning correctly.

  • Detector Lamp Failure: An aging or failing detector lamp can lead to increased noise and a drifting baseline.

    • Solution: Replace the detector lamp if it is near the end of its operational life.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System extraction Extraction filtration Filtration extraction->filtration concentration Concentration/ Dilution filtration->concentration injection Injection concentration->injection separation C18 Column Separation injection->separation detection UV-Vis Detection (~535 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Chromatogram

Caption: General workflow for HPLC analysis.

Problem 3: Shifting Retention Times

Symptoms: The retention time of the this compound peak varies between injections, leading to inconsistent results.

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Composition: If the mobile phase is prepared manually, slight variations in the solvent ratios can affect retention times.

    • Solution: Use a high-precision graduated cylinder or weigh the solvents for more accurate mixing. If using a gradient, ensure the pump's proportioning valves are working correctly.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time shifts, especially in gradient elution.

    • Solution: Ensure the column is adequately equilibrated between runs. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Changes in Flow Rate: A leak in the system or a failing pump can lead to an inconsistent flow rate.

    • Solution: Check for any leaks in the system and verify the pump's performance.

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of undecylprodigiosin and related prodigiosins, compiled from various studies.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterDescriptionReference
Column Type Reversed-phase C18[1][5]
Particle Size 5 µm[1]
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mm[1]
Mobile Phase A Water with 0.1% Formic Acid / 0.2% Acetic Acid / 0.1% TFA[1][3][5]
Mobile Phase B Methanol or Acetonitrile[1]
Detection Wavelength ~530-539 nm[2][3][5]

Table 2: Example Gradient Elution Programs

Time (min)% Mobile Phase B (Organic)Reference
0 - 3070% - 100% (linear gradient)[5]
30 - 35100%[5]
35 - 4070% (re-equilibration)[5]

Detailed Experimental Protocols

Protocol 1: Gradient HPLC Method for Undecylprodigiosin Isolation

This protocol is adapted from a study focused on the isolation of undecylprodigiosin.[5]

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and UV-Vis detector.

  • Column: Phenomenex Luna C18(2) (250 x 10 mm, 5 µm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

    • Solvent B: Acetonitrile/Methanol (1:1, v/v).[5]

  • Elution Program:

    • A linear gradient from 70% to 100% Solvent B over 30 minutes.[5]

    • Hold at 100% Solvent B for 5 minutes.[5]

    • Return to 70% Solvent B for 5 minutes for column re-equilibration.[5]

  • Flow Rate: 3 mL/min.[5]

  • Detection: 535 nm.[5]

  • Injection Volume: Dependent on sample concentration.

Protocol 2: Isocratic HPLC Method for Undecylprodigiosin Analysis

This protocol is based on a method used for the purification and analysis of undecylprodigiosin.[3]

  • HPLC System: A standard HPLC system.

  • Column: C18 column.

  • Mobile Phase: A mixture of 95% methanol and 5% of 0.1% acetic acid in water.[3]

  • Elution Program: Isocratic elution with the specified mobile phase.

  • Flow Rate: Not specified, but a typical analytical flow rate is 1 mL/min.

  • Detection: 530 nm.[3]

  • Injection Volume: Dependent on sample concentration.

References

Troubleshooting inconsistent results in undecylprodigiosin hydrochloride bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecylprodigiosin hydrochloride bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells for cytotoxicity/antimicrobial assays. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can obscure the true biological effect of this compound. Several factors can contribute to this problem:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, cells, or reagents is a primary source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use consistent pipetting technique (e.g., consistent speed, avoiding air bubbles, and using the same immersion depth). Use fresh pipette tips for each replicate.

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells in each well.

    • Solution: Ensure your cell suspension is thoroughly mixed before and during seeding. Gently swirl the suspension periodically to prevent cells from settling.

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.

    • Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain a humidified environment across the plate.

  • Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or in certain media.

    • Solution: Visually inspect your stock solution and dilutions for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower concentration range. Sonication may also help to dissolve aggregates.

Issue 2: Inconsistent IC50 or MIC Values Between Experiments

Question: My calculated IC50 (for cytotoxicity) or MIC (for antimicrobial activity) values for this compound are not consistent across different experimental runs. What could be the reason?

Answer: Fluctuations in IC50 or MIC values can be frustrating. Here are some common causes and their solutions:

  • Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to the compound.

    • Solution: Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.

  • Bacterial Inoculum Density: For antimicrobial assays, the starting density of the bacterial culture is critical.

    • Solution: Standardize your bacterial inoculum to a consistent McFarland standard (e.g., 0.5) to ensure the same starting CFU/mL in each experiment.

  • Compound Stability: this compound can be sensitive to light and pH.[1] Degradation of the compound will lead to a decrease in its apparent potency.

    • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Protect the compound and your experimental plates from light. Ensure the pH of your assay medium is consistent.

  • Incubation Time: Variations in incubation time can affect the final readout.

    • Solution: Adhere to a strict and consistent incubation time for all experiments.

Issue 3: Low or No Bioactivity Observed

Question: I am not observing the expected cytotoxic or antimicrobial effects of this compound. What should I check?

Answer: A lack of bioactivity can be due to several factors, from reagent quality to experimental setup:

  • Compound Quality and Storage: The purity and storage conditions of your this compound are critical.

    • Solution: Ensure you are using a high-purity compound. Store the stock solution at -20°C or lower, protected from light and moisture.

  • Incorrect Solvent: The solvent used to dissolve the compound might interfere with the assay or be toxic to the cells/bacteria at the concentration used.

    • Solution: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration of DMSO in your assay wells is low (typically ≤ 0.5%) and non-toxic. Run a solvent control to check for any effects of the solvent on your assay.

  • Assay Sensitivity: The cell line or bacterial strain you are using may be resistant to this compound.

    • Solution: If possible, use a known sensitive cell line or bacterial strain as a positive control to validate your assay setup.

  • Sub-optimal Assay Conditions: Factors like pH and temperature can influence the activity of undecylprodigiosin. The optimal pH for prodigiosin production and stability is often in the neutral to slightly acidic range.[2]

    • Solution: Ensure your assay buffer and media are at the optimal pH and that the incubation temperature is appropriate for your cells or bacteria.

Quantitative Data Summary

The following tables summarize the reported bioactivity of undecylprodigiosin and related prodigiosins. Note that values can vary between studies due to different experimental conditions.

Table 1: Cytotoxicity of Undecylprodigiosin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma2.0[2]
HepG-2Hepatocellular Carcinoma4.7[2]
MCF-7Breast Adenocarcinoma1.2[2]
A-549Lung Carcinoma2.8[2]
P388Murine LeukemiaNot explicitly provided, but apoptosis induced.[3]
B16Murine MelanomaSlight cytotoxicity at 0.194 µM.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Undecylprodigiosin Against Various Microorganisms

MicroorganismGram StainMIC (µg/mL)
Multidrug-Resistant BacteriaVaries0.5 - 4.0[5]
Bacillus speciesPositive50[4]
Micrococcus speciesPositive50[4]
Candida albicansN/A (Fungus)100 - 200[4]

Experimental Protocols

1. MTT Assay for Cytotoxicity

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.[6]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to each well.

    • Add 50 µL of a 2x concentrated stock solution of this compound (in MHB) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate.

    • Include a growth control well (MHB and bacteria only) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

    • Incubate the plate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Undecylprodigiosin_Apoptosis_Pathway UP Undecylprodigiosin Hydrochloride Cell Cancer Cell UP->Cell Enters Ribosome Ribosome Cell->Ribosome Targets p38_JNK p38 & JNK Activation Cell->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis

Undecylprodigiosin-induced apoptosis pathway.[3]

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Undecylprodigiosin Hydrochloride incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

Workflow for an MTT cytotoxicity assay.[2]

MIC_Assay_Workflow start Start prepare_compound Prepare Serial Dilutions of Undecylprodigiosin start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate 16-20h inoculate_plate->incubate_plate read_results Read MIC (Visual or OD600) incubate_plate->read_results end End read_results->end

Workflow for MIC determination.[5]

References

Validation & Comparative

A Comparative Analysis of Undecylprodigiosin Hydrochloride and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of undecylprodigiosin hydrochloride and the established chemotherapeutic agent, doxorubicin, against breast cancer cells. The following sections present quantitative data, experimental methodologies, and visualizations of the underlying molecular mechanisms to offer a comprehensive overview for research and development purposes.

Comparative Efficacy: Cytotoxicity and Apoptosis

The in vitro efficacy of this compound and doxorubicin has been evaluated in various breast cancer cell lines. While direct head-to-head comparative studies are limited, this section collates available data on their cytotoxic and pro-apoptotic effects.

Note on Data Comparison: The IC50 and apoptosis data presented below are compiled from multiple studies. Direct comparison should be approached with caution, as experimental conditions such as cell passage number, reagent sources, and incubation times can vary between studies, influencing the absolute values.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). While one study confirmed the potent cytotoxicity of this compound against these cell lines, specific IC50 values were not provided[1]. Another study reported IC50 values for a related compound, cycloprodigiosin hydrochloride, which were 0.46-0.62 µM across five breast cancer cell lines, including MCF-7 and MDA-MB-231[2].

DrugCell LineIC50 Value (µM)Incubation TimeReference
DoxorubicinMCF-74.048 hours[1]
DoxorubicinMCF-78.30648 hours[3]
DoxorubicinMCF-71.1 (as µg/ml)Not Specified[4]
DoxorubicinMDA-MB-2311.048 hours[1]
DoxorubicinMDA-MB-2316.60248 hours[3]
DoxorubicinMDA-MB-2311.38 (as µg/ml)Not Specified[4]
Induction of Apoptosis
DrugCell LineConcentrationApoptotic Cells (%)Incubation TimeReference
DoxorubicinMCF-7200 nM10% (increase)48 hours[3]
DoxorubicinMCF-7800 nM13.75% (increase)48 hours[3]
DoxorubicinMDA-MB-231200 nM15% (increase)48 hours[3]
DoxorubicinMDA-MB-231800 nM8.25% (increase)48 hours[3]

Mechanisms of Action and Signaling Pathways

This compound and doxorubicin employ distinct molecular mechanisms to induce cell death in breast cancer cells.

Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS)[5]. This leads to DNA damage, cell cycle arrest, and the activation of the p53 tumor suppressor protein, which in turn initiates the intrinsic apoptotic pathway.

This compound , a member of the prodigiosin family of bacterial pigments, induces apoptosis through a p53-independent mechanism[1]. This is a significant advantage as many cancers harbor p53 mutations, rendering them resistant to drugs that rely on this pathway. Undecylprodigiosin's pro-apoptotic activity is associated with the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK[1]. It also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members like BCL-XL and increasing pro-apoptotic ones[1].

Signaling Pathway Diagrams

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition, ROS) Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin's p53-dependent apoptotic pathway.

Undecylprodigiosin_Pathway Undecylprodigiosin Undecylprodigiosin Hydrochloride Stress_Kinases p38 & JNK Activation Undecylprodigiosin->Stress_Kinases Bcl_Family Bcl-2 Family Modulation Stress_Kinases->Bcl_Family Bax_Up Pro-apoptotic (e.g., BIK, BIM) Upregulation Bcl_Family->Bax_Up BclXL_Down Anti-apoptotic (e.g., Bcl-XL, Survivin) Downregulation Bcl_Family->BclXL_Down Mitochondria Mitochondrial Dysfunction Bax_Up->Mitochondria BclXL_Down->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Undecylprodigiosin's p53-independent apoptotic pathway.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or doxorubicin. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or doxorubicin for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start seed_cells Seed Breast Cancer Cells (MCF-7, MDA-MB-231) start->seed_cells treat_drugs Treat with Undecylprodigiosin HCl or Doxorubicin (various conc.) seed_cells->treat_drugs incubate Incubate for 24, 48, 72 hours treat_drugs->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay flow_cytometry Annexin V/PI Staining (Apoptosis) incubate->flow_cytometry analyze_data Data Analysis (IC50, Apoptosis %) mtt_assay->analyze_data flow_cytometry->analyze_data compare Compare Efficacy and Mechanism analyze_data->compare

Workflow for comparing the two compounds.

Summary and Future Directions

Both this compound and doxorubicin demonstrate significant cytotoxic and pro-apoptotic effects against breast cancer cells. Doxorubicin, a cornerstone of chemotherapy, acts through well-established DNA-damaging mechanisms that are often dependent on a functional p53 pathway. In contrast, this compound presents a compelling alternative by inducing apoptosis through a p53-independent mechanism, suggesting its potential efficacy in p53-mutated tumors that are often resistant to conventional therapies.

Further research is warranted to conduct direct, side-by-side comparative studies of these two compounds under identical experimental conditions to definitively determine their relative potency and therapeutic potential. Investigating the in vivo efficacy and safety profiles of this compound will be a critical next step in its development as a novel anti-cancer agent.

References

Undecylprodigiosin Hydrochloride: A Comparative Analysis of In Vitro Toxicity on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecylprodigiosin hydrochloride, a member of the prodiginine family of natural red pigments, has emerged as a promising candidate in oncology due to its potent cytotoxic effects against a broad spectrum of cancer cell lines. A critical aspect of its therapeutic potential lies in its demonstrated selectivity, exhibiting significant toxicity towards malignant cells while sparing their normal counterparts. This guide provides an objective comparison of the in vitro toxicity of this compound on normal versus cancer cells, supported by experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of Cytotoxicity

The selective cytotoxicity of undecylprodigiosin is a key attribute for its potential as a chemotherapeutic agent. This selectivity is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines.

A pivotal study by Ho et al. (2007) investigated the effects of undecylprodigiosin on a panel of human breast carcinoma cell lines (BT-20, MCF-7, MDA-MB-231, and T47D) and a nonmalignant human breast epithelial cell line (MCF-10A). The findings indicated that undecylprodigiosin exerted a potent, dose- and time-dependent cytotoxic effect on all the tested breast cancer cell lines. In stark contrast, it showed limited toxicity towards the normal MCF-10A cells, highlighting its selective action against malignant cells.[1][2]

While the aforementioned study qualitatively demonstrates selectivity, specific IC50 values from a single comparative study are crucial for a precise quantitative assessment. The following table presents hypothetical IC50 values based on the reported high selectivity to illustrate the expected differential toxicity.

Cell LineCell Typep53 StatusIC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
MCF-10ANon-malignant breast epithelialWild-type> 50-
MCF-7Breast adenocarcinomaWild-type1.5> 33.3
MDA-MB-231Breast adenocarcinoma (triple-negative)Mutant2.0> 25.0
BT-20Breast carcinomaMutant1.8> 27.8
T47DBreast ductal carcinomaMutant2.5> 20.0

Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Mechanistic Insights: p53-Independent Apoptosis

A significant advantage of undecylprodigiosin is its ability to induce apoptosis in cancer cells irrespective of their p53 tumor suppressor gene status.[1][2] Many conventional chemotherapeutic agents rely on a functional p53 pathway to trigger cell death, and mutations in the p53 gene are common in human cancers, often leading to drug resistance.

Undecylprodigiosin circumvents this by activating alternative apoptotic pathways. Its pro-apoptotic activity is linked to the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK, while the ERK1/2 signaling pathway does not appear to be involved.[3] Furthermore, there is evidence to suggest that undecylprodigiosin may directly bind to ribosomes, potentially disrupting protein synthesis and contributing to the induction of apoptosis.[3]

This p53-independent mechanism of action makes undecylprodigiosin a particularly attractive candidate for the treatment of a wider range of cancers, including those that have developed resistance to conventional therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the in vitro toxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cell proliferation.

MTT_Workflow

Proposed mechanism of undecylprodigiosin action.

References

Undecylprodigiosin Hydrochloride vs. Cyclosporin A: A Comparative Guide to Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the immunosuppressive properties of Undecylprodigiosin hydrochloride and the well-established drug, Cyclosporin A. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

At a Glance: Key Immunosuppressive Properties

FeatureThis compoundCyclosporin A
Primary Mechanism Inhibition of JAK-3 and subsequent downstream signalingInhibition of calcineurin
Effect on T-Cell Proliferation Potent inhibitorPotent inhibitor
Effect on IL-2 Production Primarily inhibits IL-2 receptor alpha (CD25) expressionDirectly inhibits IL-2 gene transcription
Effect on IFN-γ Production Indirectly affected through disruption of T-cell activationDirectly inhibits IFN-γ gene transcription

Quantitative Comparison of Immunosuppressive Potency

The following tables summarize the available quantitative data on the inhibitory effects of this compound and Cyclosporin A on T-cell proliferation and cytokine production. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: Inhibition of T-Cell Proliferation

CompoundAssay TypeCell TypeStimulantIC50Reference
UndecylprodigiosinT-Cell ProliferationHuman T-cellsMitogens2.5 ng/mL[1]
Prodigiosin*T-Cell ProliferationMouse T-cellsNot specified3.37 ng/mL[2]
Cyclosporin AT-Cell ProliferationMouse T-cellsNot specified2.71 ng/mL[2]
Cyclosporin AT-Cell ProliferationHuman T-cellsPhytohaemagglutinin (PHA)294 µg/L[3]
Cyclosporin AT-Cell ProliferationHuman T-cellsAlloantigen (MLR)19 +/- 4 µg/L[4]

*Prodigiosin is a closely related compound to Undecylprodigiosin.

Table 2: Inhibition of Cytokine Production

CompoundCytokineCell TypeStimulantIC50Reference
UndecylprodigiosinIL-2Rα ExpressionMouse T-cellsNot specifiedNot specified[2]
Cyclosporin AIL-2Human T-cellsPhytohaemagglutinin (PHA)345 µg/L[3]
Cyclosporin AIFN-γHuman T-cellsPhytohaemagglutinin (PHA)309 µg/L[3]

Mechanisms of Action: A Tale of Two Pathways

The immunosuppressive effects of this compound and Cyclosporin A are achieved through distinct molecular mechanisms, targeting different key signaling pathways in T-cell activation.

This compound: This compound is understood to exert its effects by inhibiting the Janus kinase 3 (JAK-3) signaling pathway.[1] This kinase is crucial for signal transduction from common gamma-chain (γc) family cytokine receptors, including the receptor for Interleukin-2 (IL-2). By blocking JAK-3, this compound prevents the phosphorylation and activation of downstream STAT proteins, which are critical for the transcription of genes involved in T-cell proliferation and differentiation. Furthermore, it has been shown to block T-cell activation in the mid to late G1 phase of the cell cycle by inhibiting the phosphorylation of the retinoblastoma protein.

Cyclosporin A: The mechanism of Cyclosporin A is well-characterized and centers on the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6][7][8][9] Cyclosporin A first forms a complex with the intracellular protein cyclophilin. This complex then binds to and inhibits the phosphatase activity of calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor. As a result, NF-AT cannot translocate to the nucleus to initiate the transcription of genes for crucial cytokines like IL-2 and IFN-γ, which are essential for T-cell activation and proliferation.[10][11]

immunosuppressive_pathways cluster_undecylprodigiosin This compound Pathway cluster_cyclosporin_a Cyclosporin A Pathway Cytokine_R_U Cytokine Receptor (γc) JAK3 JAK-3 Cytokine_R_U->JAK3 activates STAT STAT JAK3->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus_U Nucleus STAT_P->Nucleus_U translocates to Gene_Transcription_U Gene Transcription (e.g., for proliferation) Nucleus_U->Gene_Transcription_U Undecylprodigiosin Undecylprodigiosin Hydrochloride Undecylprodigiosin->JAK3 inhibits TCR_Signal TCR Signaling Ca_Signal ↑ Intracellular Ca²⁺ TCR_Signal->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin activates NFAT_P NF-AT-P Calcineurin->NFAT_P dephosphorylates NFAT NF-AT NFAT_P->NFAT Nucleus_C Nucleus NFAT->Nucleus_C translocates to Gene_Transcription_C Cytokine Gene Transcription (IL-2, IFN-γ) Nucleus_C->Gene_Transcription_C Cyclosporin_A Cyclosporin A Cyclophilin Cyclophilin Cyclosporin_A->Cyclophilin binds Cyclophilin->Calcineurin inhibits

Figure 1. Signaling pathways affected by Undecylprodigiosin and Cyclosporin A.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division in response to a stimulus.

tcell_proliferation_workflow Isolate_PBMCs Isolate PBMCs from whole blood Label_CFSE Label cells with CFSE dye Isolate_PBMCs->Label_CFSE Culture_Cells Culture cells with mitogen/antigen and test compounds Label_CFSE->Culture_Cells Incubate Incubate for 3-5 days Culture_Cells->Incubate Acquire_Data Acquire data on a flow cytometer Incubate->Acquire_Data Analyze_Data Analyze CFSE dilution to determine proliferation Acquire_Data->Analyze_Data

Figure 2. Experimental workflow for a CFSE-based T-cell proliferation assay.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding complete RPMI medium with 10% FBS.

  • Cell Culture: Wash and resuspend the CFSE-labeled cells in complete medium. Plate the cells in a 96-well plate and add the desired stimulus (e.g., anti-CD3/CD28 beads, PHA, or allogeneic stimulator cells for MLR). Add serial dilutions of this compound or Cyclosporin A.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.

Cytokine Production Assay (ELISA)

This assay quantifies the concentration of specific cytokines, such as IL-2 and IFN-γ, in the cell culture supernatant.

elisa_workflow Coat_Plate Coat ELISA plate with capture antibody Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Add_Samples Add cell culture supernatants and standards Block_Plate->Add_Samples Add_Detection_Ab Add biotinylated detection antibody Add_Samples->Add_Detection_Ab Add_Enzyme Add streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB substrate Add_Enzyme->Add_Substrate Read_Plate Read absorbance at 450 nm Add_Substrate->Read_Plate

Figure 3. General workflow for a sandwich ELISA to measure cytokine production.

Methodology:

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add cell culture supernatants (collected from the T-cell proliferation assay) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine).

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Mixed Lymphocyte Reaction (MLR)

The MLR is an in vitro assay that mimics the initial phase of allograft rejection by co-culturing lymphocytes from two genetically different individuals.

mlr_workflow Isolate_PBMCs_MLR Isolate PBMCs from two different donors Treat_Stimulators Treat stimulator cells with Mitomycin C Isolate_PBMCs_MLR->Treat_Stimulators Co_culture Co-culture responder and stimulator cells with test compounds Treat_Stimulators->Co_culture Incubate_MLR Incubate for 5-7 days Co_culture->Incubate_MLR Assess_Proliferation Assess proliferation (e.g., CFSE or [³H]-thymidine) Incubate_MLR->Assess_Proliferation Assess_Cytokines Assess cytokine production (ELISA) Incubate_MLR->Assess_Cytokines

References

A Head-to-Head Comparison of Undecylprodigiosin Hydrochloride and Sirolimus in T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunosuppressive agents, both undecylprodigiosin hydrochloride, a member of the prodigiosin family of natural products, and sirolimus (rapamycin), a macrolide antibiotic, have demonstrated significant effects on T-lymphocyte function. This guide provides an objective, data-driven comparison of their performance in key T-cell assays, offering insights into their distinct mechanisms and potential therapeutic applications.

Executive Summary

This compound and sirolimus are potent inhibitors of T-cell proliferation, albeit through different primary mechanisms of action. Sirolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell cycle progression. In contrast, undecylprodigiosin primarily targets the interleukin-2 receptor alpha-chain (IL-2Rα), thereby disrupting IL-2 signaling, a key pathway for T-cell activation and proliferation. This fundamental difference in their molecular targets leads to distinct downstream effects on T-cell function, including cytokine production and apoptosis.

Mechanism of Action

This compound: This compound selectively suppresses T-cell activation by inhibiting the expression of IL-2Rα.[1][2] This disruption of the IL-2/IL-2R signaling pathway is a critical step in preventing T-cell proliferation and differentiation into effector helper T-cells.[1]

Sirolimus: Sirolimus forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR, a serine/threonine kinase that is a central regulator of cell growth and proliferation.[3][4] By inhibiting mTOR, sirolimus blocks the progression of the cell cycle from the G1 to the S phase in T-lymphocytes.[4][5]

cluster_undecylprodigiosin This compound cluster_sirolimus Sirolimus UP Undecylprodigiosin Hydrochloride IL2Ra_exp IL-2Rα Expression UP->IL2Ra_exp inhibits IL2_signal IL-2 Signaling IL2Ra_exp->IL2_signal disrupts Tcell_prolif_UP T-Cell Proliferation IL2_signal->Tcell_prolif_UP blocks SRL Sirolimus FKBP12 FKBP12 SRL->FKBP12 binds to SRL_FKBP12 Sirolimus-FKBP12 Complex FKBP12->SRL_FKBP12 mTOR mTOR SRL_FKBP12->mTOR inhibits G1_S G1-S Phase Progression mTOR->G1_S controls Tcell_prolif_SRL T-Cell Proliferation mTOR->Tcell_prolif_SRL promotes G1_S->Tcell_prolif_SRL enables

Figure 1: Simplified signaling pathways of Undecylprodigiosin and Sirolimus.

T-Cell Proliferation Assays

Both compounds are effective inhibitors of T-cell proliferation. However, their potency, as indicated by their half-maximal inhibitory concentration (IC50), can vary depending on the specific T-cell population and stimulation conditions.

CompoundT-Cell TypeIC50Reference
Undecylprodigiosin Purified peripheral human lymphocytes3 - 8 ng/mL[6]
Sirolimus CMV-specific CD8+ T-cells10 ng/mL[3]

Note: The IC50 values presented above are from different studies and may not be directly comparable due to variations in experimental protocols.

Cytokine Production Assays

The differential mechanisms of undecylprodigiosin and sirolimus also translate to distinct effects on T-cell cytokine production.

CytokineEffect of UndecylprodigiosinEffect of Sirolimus
IL-2 Does not block production, but inhibits signaling[1]Attenuates signaling[7]
IFN-γ Blocks differentiation of Th1 cells, reducing production[1]Can increase secretion in CMV-specific effector memory T-cells[7]
IL-4 Blocks differentiation of Th2 cells, reducing production[1]Reduces production
IL-17A Not explicitly foundReduces production
IL-6 Not explicitly foundMarkedly inhibits production
IL-10 Not explicitly foundMarkedly inhibits production

T-Cell Apoptosis Assays

A key differentiator between the two compounds is their effect on T-cell apoptosis.

CompoundEffect on T-Cell ApoptosisReference
Undecylprodigiosin Induces apoptosis in Jurkat T-cells
Sirolimus Does not increase T-cell death[3]

This suggests that undecylprodigiosin may have a cytolytic effect on activated T-cells, while sirolimus is primarily cytostatic.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This assay measures T-cell division by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

cluster_workflow CFSE T-Cell Proliferation Assay Workflow start Isolate PBMCs label_cells Label cells with CFSE start->label_cells stimulate Stimulate T-cells (e.g., anti-CD3/CD28) label_cells->stimulate treat Treat with Undecylprodigiosin or Sirolimus stimulate->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Workflow for a CFSE-based T-cell proliferation assay.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Labeling: Resuspend PBMCs in PBS and incubate with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction with fetal bovine serum (FBS).

  • Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Stimulation and Treatment: Add T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin) and serial dilutions of this compound or sirolimus to the wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells, stain with T-cell surface markers (e.g., CD3, CD4, CD8), and acquire data on a flow cytometer. Proliferation is measured by the decrease in CFSE fluorescence intensity as the dye is distributed equally between daughter cells upon division.

Cytokine Production Assay (ELISA)

This assay quantifies the concentration of specific cytokines secreted into the cell culture supernatant.

Methodology:

  • Cell Culture and Treatment: Culture T-cells as described in the proliferation assay, with appropriate stimuli and the test compounds.

  • Supernatant Collection: After the desired incubation period (e.g., 24-72 hours), centrifuge the culture plates and carefully collect the supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IL-2, IFN-γ, IL-4) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

T-Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Culture and treat T-cells harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 3: Workflow for an Annexin V/PI T-cell apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Culture T-cells with or without stimuli in the presence of this compound or sirolimus for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Gently harvest the cells, including any non-adherent cells in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound and sirolimus represent two distinct classes of T-cell immunosuppressants with different molecular targets and cellular effects. Sirolimus, an mTOR inhibitor, is a well-established, primarily cytostatic agent that blocks T-cell cycle progression. Undecylprodigiosin, by targeting the IL-2Rα, not only inhibits proliferation but also appears to induce apoptosis in T-cells, suggesting a potential for clonal deletion of activated T-cells.

The choice between these compounds for research or therapeutic development will depend on the desired immunological outcome. The detailed protocols and comparative data presented in this guide provide a foundation for further investigation into the nuanced immunomodulatory properties of these potent molecules.

References

Cross-resistance profile of undecylprodigiosin hydrochloride in drug-resistant cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. Cancer cells often develop resistance to a broad spectrum of chemotherapeutic agents, frequently through the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). This guide provides a comparative analysis of undecylprodigiosin hydrochloride, a bacterial metabolite, and its potential to overcome MDR in cancer models. We present supporting experimental data, detailed protocols, and visualizations of its mechanism of action.

Overcoming Multidrug Resistance: this compound's Efficacy

This compound has demonstrated significant cytotoxicity against various cancer cell lines, including those exhibiting resistance to conventional chemotherapeutics. A key advantage of undecylprodigiosin is that it is not a substrate for the MDR1 and BCRP efflux pumps, meaning it is not actively removed from resistant cancer cells, allowing it to exert its cytotoxic effects.[1]

Comparative Cytotoxicity in Drug-Resistant Cancer Models

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin, a close analog of undecylprodigiosin, against a cisplatin-sensitive and a cisplatin-resistant urothelial carcinoma cell line. This data highlights the compound's potency in a drug-resistant setting.

CompoundCell LineTreatment DurationIC50 (nM)
ProdigiosinRT-112 (cisplatin-sensitive)72h74
ProdigiosinRT-112res (cisplatin-resistant)72h41

Data suggests that the cisplatin-resistant cell line is more sensitive to prodigiosin than its sensitive counterpart.

Mechanism of Action: A p53-Independent Apoptotic Pathway

This compound induces apoptosis in cancer cells through a mechanism that is independent of the tumor suppressor protein p53.[2] This is a significant advantage as many human cancers harbor p53 mutations, rendering them resistant to therapies that rely on a functional p53 pathway. The pro-apoptotic activity of undecylprodigiosin is linked to the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK, while the ERK1/2 signaling pathway does not appear to be involved.[3][4] Furthermore, studies suggest that undecylprodigiosin may bind to ribosomes, potentially disrupting protein synthesis and triggering the apoptotic cascade.[3][4]

G UP Undecylprodigiosin Hydrochloride Ribosome Ribosome UP->Ribosome Binds to Stress Cellular Stress Ribosome->Stress p38 p38 MAPK Stress->p38 JNK JNK Stress->JNK Mitochondria Mitochondrial Pathway p38->Mitochondria JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Undecylprodigiosin's proposed apoptotic signaling pathway.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments used to evaluate the cross-resistance profile of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Doxorubicin and/or Paclitaxel stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs (e.g., doxorubicin, paclitaxel) for 48-72 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.
Rhodamine 123 Efflux Assay

This functional assay measures the activity of P-glycoprotein (MDR1) by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, positive control)

  • Phenol red-free culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: For the control group, pre-incubate cells with a P-gp inhibitor like verapamil (e.g., 50 µM) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of approximately 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cell pellets in fresh, pre-warmed medium (with and without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. A lower MFI in the resistant cells compared to the sensitive cells indicates P-gp-mediated efflux. Inhibition of this efflux by verapamil or undecylprodigiosin (if it were an inhibitor) would result in an increased MFI in the resistant cells.

Alternative Compounds and Future Directions

While this compound shows great promise, other members of the prodiginine family and other novel compounds are also being investigated for their ability to overcome MDR. For instance, certain synthetic derivatives of prodigiosin have shown even greater potency against cisplatin-resistant cells. The development of new chemotherapeutics that are not affected by efflux pumps is a critical area of research that could significantly improve outcomes for patients with malignant cancers.[1]

Further research is needed to fully elucidate the cross-resistance profile of this compound against a wider range of drug-resistant cancer models. Head-to-head comparisons with other emerging MDR-reversing agents will be crucial in determining its therapeutic potential. Additionally, in vivo studies are necessary to validate the promising in vitro findings and to assess the safety and efficacy of this compound in a preclinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Undecylprodigiosin Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Undecylprodigiosin hydrochloride is a red solid pigment and a combustible material.[1][2] As a hydrochloride salt, it may exhibit acidic properties in aqueous solutions. These characteristics necessitate careful handling and disposal as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[3][4]

Core Principles for Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[4] All waste materials, including the pure compound, contaminated labware, and solutions, must be collected and managed by a licensed hazardous waste disposal service. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (nitrile gloves are a suitable option)[5]

  • A lab coat

All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood to minimize inhalation risks.[5]

2. Segregation and Collection of Waste:

  • Solid Waste: Collect pure this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container must be compatible with the chemical.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container.[7] Given its solubility in organic solvents like DMSO, methanol, acetone, and chloroform, ensure the waste container is appropriate for these solvents.[2] Do not mix this waste stream with other incompatible chemicals.[8]

  • Contaminated Labware: Disposable items such as pipette tips, and vials that have come into contact with this compound should be collected in a designated hazardous waste container.[9] Sharps, such as needles and syringes, must be disposed of in a designated sharps container for hazardous waste.[10]

  • Decontamination of Reusable Labware: Glassware and other reusable equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) can be effective. The rinsate from this process must be collected as hazardous liquid waste.[11] After decontamination, the labware can be washed according to standard laboratory procedures.

3. Labeling and Storage of Hazardous Waste:

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][8] The container must be kept securely closed except when adding waste.[6] Store the waste containers in a designated and properly ventilated satellite accumulation area (SAA) away from heat sources and incompatible materials.[8][12]

4. Arranging for Disposal:

Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5] Follow their specific procedures for waste collection requests.

Quantitative Data and Key Considerations

For clarity and quick reference, the following table summarizes the key disposal parameters for this compound.

ParameterGuidelineCitation
Waste Classification Hazardous Waste, Combustible Solid (Class 4)[1][12]
Disposal Method Collection by a licensed hazardous waste disposal service[4][6]
Incompatible Wastes Strong oxidizing agents, strong bases[8]
Container Type Chemically compatible, leak-proof, with a secure lid[6]
Labeling Requirements "Hazardous Waste," "this compound," concentration, and volume[6][8]
Storage Location Designated Satellite Accumulation Area (SAA), well-ventilated, away from ignition sources[8][12]

Experimental Protocols

While specific neutralization protocols for this compound waste are not established, a general procedure for neutralizing acidic waste streams, should they be generated, involves the slow addition of a weak base like sodium bicarbonate until the pH is neutral (between 6.0 and 8.0).[9][13] This should be done with caution in a fume hood and with appropriate secondary containment.[9] However, for this compound waste, direct disposal without chemical treatment is the recommended and safer approach unless otherwise specified by your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of Undecylprodigiosin HCl Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs

Disposal Workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling Undecylprodigiosin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Undecylprodigiosin hydrochloride, a potent bioactive compound with cytotoxic properties. Adherence to these procedures is essential to ensure personal safety and prevent contamination.

Compound Identification and Hazards

Known Properties:

PropertyValueSource
Appearance Faint red to dark red powder
Molecular Formula C₂₅H₃₅N₃O · HCl
Molecular Weight 430.03 g/mol
Storage -20°C, desiccated, protected from light
Biological Activity Induces p53-independent apoptosis in cancer cells

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[3][4]

PPE CategoryItemSpecification
Hand Protection Double GlovesPowder-free, ASTM D6978-05 rated chemotherapy gloves.[5] Change inner glove immediately if contaminated.
Body Protection Disposable GownSolid-front, back-closing gown made of low-permeability fabric.
Eye Protection Safety Goggles & Face ShieldANSI Z87.1 certified safety goggles. A full face shield must be worn when splashing is possible.[6]
Respiratory Protection N95 or N100 RespiratorA fit-tested N95 or higher-rated respirator is required for handling the powder form.[5]
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers.

Handling Procedures

All handling of this compound powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing: Weigh the powder on a tared, disposable weigh boat inside the BSC. Use anti-static tools if available.

  • Solubilization: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Cap the vial securely before vortexing or sonicating.

  • Post-Handling: Wipe down all surfaces within the BSC with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), followed by a final wipe with sterile water.

  • Doffing PPE: Remove PPE in the designated area, starting with outer gloves, then gown and shoe covers, followed by the face shield/goggles and respirator. Inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

Waste TypeDisposal Container
Solid Waste Yellow, labeled "Cytotoxic Waste" rigid, puncture-proof container.
Liquid Waste Labeled, leak-proof, compatible chemical waste container.
Sharps Labeled, puncture-proof sharps container.

All cytotoxic waste must be segregated from regular laboratory trash and disposed of through an approved hazardous waste management service.

Emergency Procedures

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Isolate: Cordon off the spill area.[3]

  • Protect: Don appropriate PPE, including a respirator.

  • Contain: Cover the spill with absorbent pads from a cytotoxic spill kit.

  • Clean: Work from the outside in, gently wiping the spill. Place all contaminated materials in a cytotoxic waste bag.

  • Decontaminate: Clean the area with a deactivating agent, followed by a water rinse.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety department.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention for any exposure.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Cleanup & Disposal cluster_final Final Step PPE Don Personal Protective Equipment Area_Prep Prepare Containment Area (BSC) PPE->Area_Prep Weigh Weigh Powder Area_Prep->Weigh Solubilize Prepare Solution Weigh->Solubilize Decontaminate Decontaminate Surfaces Solubilize->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste Doff_PPE Doff PPE Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.